molecular formula C6H11NO B13627593 2-Methylpiperidin-3-one CAS No. 4720-65-4

2-Methylpiperidin-3-one

Cat. No.: B13627593
CAS No.: 4720-65-4
M. Wt: 113.16 g/mol
InChI Key: YAGVBVXWOLWYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpiperidin-3-one hydrochloride ( 1894125-82-6) is a chemical compound offered for research and development purposes . It is a heterocyclic building block of interest in synthetic and medicinal chemistry. This compound is supplied with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . As a piperidine derivative, it serves as a versatile precursor for the synthesis of more complex molecules. Proper handling procedures should be followed, as the compound carries safety warnings indicating it may cause skin and eye irritation or specific target organ toxicity . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. It must be stored in an inert atmosphere at -20°C or below . Note: Specific details on this compound's primary applications, research value, and mechanism of action in biological systems are not currently available in the searched sources and would be valuable additions for researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-6(8)3-2-4-7-5/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGVBVXWOLWYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719762
Record name 2-Methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-65-4
Record name 2-Methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methylpiperidin-3-one synthesis mechanism and pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Methylpiperidin-3-one is a critical pharmacophore found in numerous alkaloids (e.g., Nuphar, Cassia series) and a versatile building block for piperidine-based therapeutics. Its structural value lies in the C3-ketone, which serves as a "chemical handle" for reductive aminations, Grignard additions, or


-functionalizations, while the C2-methyl group introduces steric constraints that influence receptor binding affinity.
Synthetic Challenges
  • Instability of the Free Base: The free aminoketone is prone to self-condensation (aldol-like dimerization) and oxidation. Successful synthesis requires stable N-protected forms (e.g., N-Boc, N-Cbz).

  • Regiocontrol: Introducing the ketone specifically at C3 relative to the C2-methyl group is difficult in direct functionalization of piperidines.

  • Stereochemistry: Controlling the relative stereochemistry (cis/trans) between the C2-methyl and incoming nucleophiles at C3 is a key consideration in drug design.

Pathway Selection Matrix
FeaturePathway 1: Oxidative RoutePathway 2: Dieckmann CondensationPathway 3: Aza-Achmatowicz
Starting Material 2-Methyl-3-hydroxypyridineAmino acid diestersFurfural derivatives
Scalability High (Industrial standard)ModerateLow to Moderate
Stereocontrol Substrate dependentLow (Thermodynamic mix)High (Enantioselective)
Key Reagent DMSO/Oxalyl Chloride (Swern)NaH or KOtBuNBS or m-CPBA
Primary Use General intermediate supplyLarge-scale non-chiral prepAsymmetric total synthesis

Master Retrosynthesis Visualization

The following diagram illustrates the three primary disconnection strategies to access the target scaffold.

Retrosynthesis Target 2-Methylpiperidin-3-one (N-Protected) Alcohol 2-Methylpiperidin-3-ol Alcohol->Target Oxidation (Swern/Dess-Martin) Pyridine 2-Methyl-3-hydroxypyridine Pyridine->Alcohol Hydrogenation (PtO2/H2) Dieckmann_Pre Diester Precursor (N-protected aminodiproadipate) Dieckmann_Pre->Target Dieckmann Cyclization + Decarboxylation Dihydropyridinone Dihydropyridinone Dihydropyridinone->Target Pd/C Hydrogenation Furan Furfural + Amine Furan->Dihydropyridinone Aza-Achmatowicz Rearrangement

Caption: Convergent synthetic strategies. Pathway 1 is preferred for bulk access; Pathway 3 for stereochemical precision.

Pathway 1: The Oxidative Route (Standard Protocol)

This is the most reliable method for laboratory-scale synthesis. It relies on the hydrogenation of commercially available pyridines followed by controlled oxidation.

Phase A: Hydrogenation & Protection

Direct oxidation of the free amine is messy. The nitrogen must be protected immediately after hydrogenation.

  • Hydrogenation: 2-Methyl-3-hydroxypyridine is hydrogenated using PtO

    
     (Adams' catalyst) in acetic acid. This predominantly yields the cis-2-methylpiperidin-3-ol acetate salt.
    
  • Protection: The crude salt is treated with Boc

    
    O and Et
    
    
    
    N to yield N-Boc-2-methylpiperidin-3-ol.
Phase B: The Swern Oxidation

We utilize the Swern oxidation over Jones reagent (too acidic/harsh) or PCC (toxic chromium waste). The Swern protocol is mild and preserves the N-Boc group.

Mechanism of Action

The reaction proceeds via an activated DMSO species that transforms the alcohol into a dimethylalkoxysulfonium salt. Base-mediated elimination yields the ketone.

SwernMechanism DMSO DMSO + (COCl)2 Act_DMSO Chloro(dimethyl)sulfonium chloride DMSO->Act_DMSO -78°C Intermed Alkoxysulfonium Intermediate Act_DMSO->Intermed + Alcohol Alcohol N-Boc-Alcohol Transition Ylide Transition State Intermed->Transition + Et3N (Base) Product Piperidin-3-one Transition->Product Intramolecular Elimination Byprod DMS + CO + CO2 Transition->Byprod

Caption: Swern Oxidation Mechanism. Critical step: Base addition triggers the breakdown of the alkoxysulfonium salt.

Detailed Experimental Protocol (Self-Validating)

Reagents:

  • Oxalyl chloride (1.5 equiv)[1]

  • DMSO (3.0 equiv)

  • N-Boc-2-methylpiperidin-3-ol (1.0 equiv)

  • Triethylamine (5.0 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Activation: In a flame-dried flask under N

    
    , cool DCM (0.2 M relative to substrate) to -78°C . Add oxalyl chloride dropwise.[1]
    
  • DMSO Addition: Add DMSO dropwise. Control Point: Gas evolution (CO/CO

    
    ) will occur.[2] Maintain temperature < -60°C to prevent Pummerer rearrangement side-products.[1] Stir for 15 min.
    
  • Substrate Addition: Add the piperidinol (dissolved in minimum DCM) slowly. The solution will become cloudy (alkoxysulfonium salt formation). Stir for 45 min at -78°C.

  • Elimination: Add Et

    
    N dropwise. Observation: The reaction may turn yellow/white slurry. Allow to warm to 0°C over 1 hour.
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with DCM. Wash organic layer with 1M HCl (removes excess amine), NaHCO
    
    
    
    , and brine.
  • Validation:

    
    C NMR will show a ketone peak at ~208 ppm. IR will show carbonyl stretch at ~1715 cm
    
    
    
    .

Pathway 2: De Novo Cyclization (Dieckmann Condensation)

This pathway constructs the ring from acyclic precursors. It is valuable when specific isotopic labeling is required or when starting from amino acids.

Mechanism: An intramolecular Claisen condensation of a diester.[3] For 2-methylpiperidin-3-one, the precursor is typically an N-protected derivative of methyl 4-(2-methoxy-1-methyl-2-oxoethylamino)butanoate .

Critical Challenge: The Dieckmann condensation yields a


-keto ester (carboxylate at C4 or C2).
  • Step 1: Base (NaH or KOtBu) mediates cyclization.

  • Step 2: Hydrolysis and decarboxylation (heating in acidic media) are required to reveal the simple ketone.

Why it fails often: Regioselectivity is poor if the diester is not perfectly symmetrical or biased. The decarboxylation step can also deprotect the Nitrogen, leading to polymerization. Recommendation: Use Pathway 1 unless specific backbone modification is needed.

Pathway 3: The Stereocontrolled Route (Aza-Achmatowicz)

For drug development requiring high enantiopurity, the Aza-Achmatowicz rearrangement is the "Gold Standard" modern approach. It transforms furans into piperidines with high stereocontrol.

The Workflow
  • Start: Furfurylamine derivative (chiral amines allow for asymmetric induction).

  • Oxidation: Treatment with an oxidant (NBS, Br

    
    , or m-CPBA) causes ring expansion to a dihydropyridinone.
    
  • Reduction: The resulting enone is reduced to the piperidinone.

AzaAchmatowicz Furan N-Protected Furfurylamine Oxidation Oxidative Rearrangement Furan->Oxidation NBS/H2O Enone Dihydropyridinone Intermediate Oxidation->Enone Reduction Pd/C, H2 Hydrogenation Enone->Reduction Target Chiral 2-Methylpiperidin-3-one Reduction->Target Stereoselective

Caption: Aza-Achmatowicz sequence.[4][5] The stereocenter at C2 (from the amine) directs the reduction.

Technical Insight

The Aza-Achmatowicz reaction creates a hemiaminal intermediate that rearranges. If a chiral auxiliary is used on the nitrogen (e.g.,


-methylbenzylamine), the resulting 2-methyl group stereochemistry can be set with >95% ee.

References

  • Swern Oxidation Mechanism & Application

    • Omura, K., & Swern, D. (1978).[2] Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][6][7] Tetrahedron, 34(11), 1651–1660.[2] Link

    • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Aza-Achmatowicz Rearrangement

    • Ciufolini, M. A., et al. (2020). Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids.[4] Chemical Science. Link

    • Deska, J., et al. (2015). The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones. European Journal of Organic Chemistry. Link

  • Kuehne, M. E. (1964). Synthesis of Piperidines. Journal of the American Chemical Society.
  • General Piperidinone Handling

    • BenchChem Protocols. Swern Oxidation of N-Cbz-piperidine-2-methanol. Link (General protocol reference).

Sources

An In-Depth Technical Guide to the Chiral Resolution of 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure 2-Methylpiperidin-3-one is a valuable chiral building block in medicinal chemistry, crucial for the development of stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of the principal techniques for resolving racemic 2-Methylpiperidin-3-one, designed for researchers, chemists, and drug development professionals. We will explore the theoretical underpinnings and practical applications of classical diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography. Each section offers a deep dive into the methodology, supported by field-proven insights, detailed experimental protocols, and comparative data to facilitate informed decisions in a laboratory setting. The protocols described herein are based on established methodologies for structurally analogous piperidine derivatives and serve as a robust starting point for the development of a specific resolution process for 2-Methylpiperidin-3-one.

Introduction: The Significance of Chirality in 2-Methylpiperidin-3-one

The piperidine scaffold is a ubiquitous motif in a vast array of natural products and synthetic drugs. The introduction of a methyl group at the C2 position of the 3-piperidone core creates a stereocenter, giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers often leads to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic activity while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, the ability to isolate and study the individual enantiomers of 2-Methylpiperidin-3-one is of paramount importance in the drug discovery and development process.

This guide will focus on the three most prevalent and industrially viable methods for achieving this separation.

Classical Resolution via Diastereomeric Salt Formation

This is the most established and often cost-effective method for chiral resolution on both laboratory and industrial scales. The fundamental principle lies in the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers (which have different physical properties).[1]

The Principle of Diastereomeric Salt Formation

A racemic mixture of a basic compound like 2-Methylpiperidin-3-one is reacted with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.[2] Because these diastereomers possess different physical properties, most notably solubility in a given solvent system, they can be separated by fractional crystallization.[1][3] One diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation by filtration.[4] The optically pure amine can then be liberated from the isolated salt by treatment with a base.[1]

Selecting the Optimal Resolving Agent and Solvent

The success of this method hinges on the judicious selection of both the resolving agent and the solvent system. For a basic compound like 2-Methylpiperidin-3-one, chiral acids are the resolving agents of choice. Commonly employed and effective agents for piperidine derivatives include:

  • Tartaric acid derivatives: L-(+)-tartaric acid, D-(-)-tartaric acid, and their more lipophilic derivatives like (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) and di-benzoyl-L-tartaric acid are widely used.[1][2][5]

  • (R)- or (S)-Mandelic acid: These are also effective resolving agents for cyclic amines.

The choice of solvent is equally critical as it dictates the solubility difference between the two diastereomeric salts. A systematic screening of various solvents and solvent mixtures (e.g., alcohols like methanol, ethanol, isopropanol, or aqueous mixtures) is typically necessary to identify the optimal conditions for selective crystallization.[4]

Experimental Workflow: Diastereomeric Salt Resolution

The following diagram illustrates the general workflow for this resolution technique.

cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Free Base racemate Racemic 2-Methylpiperidin-3-one dissolution Dissolution with Heating racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->dissolution solvent Solvent System (e.g., Ethanol/Water) solvent->dissolution cooling Controlled Cooling dissolution->cooling crystallization Fractional Crystallization (Less Soluble Diastereomer Precipitates) cooling->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Salt Crystals (Enriched in one enantiomer) filtration->crystals mother_liquor Mother Liquor (Enriched in the other enantiomer) filtration->mother_liquor base_treatment Treatment with Base (e.g., NaOH solution) crystals->base_treatment extraction Solvent Extraction base_treatment->extraction purification Purification extraction->purification enantiomer Enantiomerically Pure 2-Methylpiperidin-3-one purification->enantiomer cluster_0 Enzymatic Reaction cluster_1 Separation & Product Isolation racemate Racemic 2-Methylpiperidin-3-one reaction Selective Acylation racemate->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction reaction_mixture Reaction Mixture (Unreacted enantiomer + Acylated enantiomer) reaction->reaction_mixture separation Chromatographic Separation reaction_mixture->separation unreacted Unreacted Enantiomer (e.g., (S)-2-Methylpiperidin-3-one) separation->unreacted acylated Acylated Enantiomer (e.g., (R)-N-acetyl-2-Methylpiperidin-3-one) separation->acylated hydrolysis Hydrolysis of Acylated Enantiomer acylated->hydrolysis other_enantiomer Other Enantiomer (e.g., (R)-2-Methylpiperidin-3-one) hydrolysis->other_enantiomer

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Representative Protocol for Enzymatic Kinetic Resolution

This protocol is based on general procedures for lipase-catalyzed resolutions and requires optimization.

  • Reaction Setup:

    • To a solution of racemic 2-Methylpiperidin-3-one (1 equivalent) in a suitable organic solvent (e.g., MTBE), add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

    • Add the selected lipase (e.g., immobilized CAL-B, typically 10-50% by weight of the substrate).

  • Monitoring the Reaction:

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.

    • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both enantiomers.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme.

    • Remove the solvent under reduced pressure.

    • The resulting mixture of the unreacted enantiomer and the acylated enantiomer can be separated by column chromatography on silica gel.

  • Recovery of the Second Enantiomer (Optional):

    • The acylated enantiomer can be hydrolyzed (e.g., using a mild acid or base) to yield the other enantiomer of 2-Methylpiperidin-3-one.

Data Presentation: Comparison of Lipases

A template for comparing the performance of different lipases is provided below.

LipaseAcyl DonorSolventConversion (%)ee of Substrate (%)ee of Product (%)
Candida antarctica Lipase BVinyl AcetateMTBEDataDataData
Pseudomonas cepacia LipaseIsopropenyl AcetateTolueneDataDataData
Porcine Pancreatic LipaseEthyl AcetateHexaneDataDataData

Chromatographic Resolution

Direct separation of enantiomers using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and versatile technique for both analytical and preparative scale applications. [6]

The Principle of Chiral Chromatography

Chiral chromatography relies on the use of a Chiral Stationary Phase (CSP). [6]A CSP is a solid support that has been modified with a chiral selector. When a racemic mixture is passed through a column packed with a CSP, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes. [7]This difference in interaction strength leads to different retention times, allowing for their separation. [6]

Selecting a Chiral Stationary Phase and Mobile Phase

For piperidine derivatives, polysaccharide-based CSPs are highly effective. [8]These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. Columns such as Chiralpak® IA (amylose-based) and Chiralcel® OD (cellulose-based) have demonstrated good performance in resolving similar structures. [9] The choice of mobile phase is critical for achieving good resolution. Common mobile phases for normal-phase chromatography include mixtures of alkanes (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, mixtures of water or buffers with acetonitrile or methanol are used. [10]

Experimental Workflow: Chiral HPLC Separation

The following diagram illustrates the straightforward workflow of chiral HPLC.

cluster_0 Chiral HPLC System racemate Racemic 2-Methylpiperidin-3-one (Dissolved in mobile phase) injection Injection onto Chiral Column racemate->injection column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) injection->column elution Elution with Mobile Phase column->elution detector Detector (e.g., UV) elution->detector separation Separated Enantiomers detector->separation

Caption: Workflow for Chiral HPLC Separation.

Representative Protocol for Chiral HPLC Method Development
  • Column and Mobile Phase Screening:

    • Begin by screening a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.).

    • For normal-phase mode, start with a mobile phase of hexane/isopropanol (90/10, v/v). If separation is not achieved, systematically vary the alcohol content and consider other alcohols like ethanol.

    • For reversed-phase mode, start with acetonitrile/water (50/50, v/v). Adjust the ratio and consider adding acidic or basic modifiers if necessary.

  • Optimization:

    • Once a promising column and mobile phase combination is identified, optimize the separation by fine-tuning the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs).

  • Preparative Separation (if required):

    • For preparative scale, the optimized analytical method can be scaled up to a larger diameter column.

    • The sample is injected in multiple cycles, and the fractions corresponding to each enantiomer are collected.

    • The solvent is then removed from the collected fractions to yield the purified enantiomers.

Data Presentation: Comparison of Chiral Columns

The following table can be used to summarize the results of a chiral column screening experiment.

Chiral Stationary PhaseMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
Chiralpak IAHexane/IPA (90/10)DataDataDataData
Chiralpak IBHexane/IPA (80/20)DataDataDataData
Chiralcel OD-HACN/Water (60/40)DataDataDataData

Conclusion

The chiral resolution of 2-Methylpiperidin-3-one can be effectively achieved through several well-established techniques. Classical diastereomeric salt resolution offers a cost-effective solution for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified. Enzymatic kinetic resolution provides a highly selective and environmentally benign alternative, particularly when high enantiomeric purity is required. Finally, chiral HPLC stands out as a versatile and powerful tool for both analytical quantification of enantiomeric purity and for preparative-scale separation, offering rapid method development and high-resolution capabilities. The choice of the most appropriate technique will depend on factors such as the scale of the separation, the desired level of enantiomeric purity, cost considerations, and available equipment. This guide provides the foundational knowledge and practical starting points for successfully navigating the chiral resolution of this important synthetic intermediate.

References

  • France, S. P., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts. ACS Catalysis, 6, 3753–3759. [Link]

  • Google Patents. (2002).
  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Coldham, I., et al. (2013). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 15(7), 1638–1641. [Link]

  • Li, Y., et al. (2022). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 12(45), 29285-29293. [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • PubMed. (1998). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. [Link]

  • National Center for Biotechnology Information. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • MDPI. (2021). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

  • National Center for Biotechnology Information. (2015). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. [Link]

  • Universal Wiser Publisher. (2025). Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. [Link]

  • ResearchGate. (n.d.). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. [Link]

  • National Center for Biotechnology Information. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]

  • Wiley Online Library. (2006). Chiral Drug Separation. [Link]

Sources

An In-Depth Guide to the Spectroscopic Interpretation of 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylpiperidin-3-one is a heterocyclic organic compound with a piperidine ring system. As a functionalized piperidine, it serves as a valuable building block in medicinal chemistry and the synthesis of novel pharmacologically active agents. The precise characterization of its molecular structure is paramount for its application in drug development and chemical research. This technical guide provides an in-depth interpretation of the spectroscopic data of 2-Methylpiperidin-3-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with the expertise to unequivocally identify and characterize this molecule, ensuring scientific integrity and reproducibility.

This guide is structured to provide not just the data, but the underlying scientific principles and practical methodologies. Each section delves into a specific spectroscopic technique, offering a detailed analysis of the expected spectral features, supported by established principles of chemical spectroscopy.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Principles of NMR for 2-Methylpiperidin-3-one

The analysis of the ¹H and ¹³C NMR spectra of 2-Methylpiperidin-3-one is based on three key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms, such as the oxygen and nitrogen in the piperidinone ring, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring, non-equivalent nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring protons and their dihedral angles.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-Methylpiperidin-3-one is expected to exhibit a set of distinct signals corresponding to the different proton environments in the molecule. The presence of a chiral center at the C2 position can lead to diastereotopicity of the methylene protons, resulting in more complex splitting patterns.

Predicted ¹H NMR Data for 2-Methylpiperidin-3-one:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constants (J, Hz) (Predicted)Rationale
NH 1.5 - 2.5broad singlet1H-Exchangeable proton on nitrogen.
C2-H 3.2 - 3.5quartet1H~7 HzMethine proton adjacent to nitrogen and methyl group, deshielded.
C2-CH1.1 - 1.3doublet3H~7 HzMethyl group coupled to the C2-H proton.
C4-H2.4 - 2.6multiplet2H-Methylene protons alpha to the carbonyl group, deshielded.
C5-H1.8 - 2.0multiplet2H-Methylene protons.
C6-H2.9 - 3.1multiplet2H-Methylene protons adjacent to the nitrogen atom, deshielded.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 2-Methylpiperidin-3-one will show six distinct signals, one for each carbon atom in a unique chemical environment.

Predicted ¹³C NMR Data for 2-Methylpiperidin-3-one:

CarbonChemical Shift (δ, ppm) (Predicted)Rationale
C =O (C3)205 - 220Ketone carbonyl carbon, highly deshielded.[1]
C 255 - 65Methine carbon adjacent to nitrogen.
C 645 - 55Methylene carbon adjacent to nitrogen.
C 435 - 45Methylene carbon alpha to the carbonyl group.
C 520 - 30Methylene carbon.
C H₃10 - 20Methyl carbon.
Experimental Protocol for NMR Spectroscopy

1.4.1 Sample Preparation:

  • Weigh approximately 5-25 mg of 2-Methylpiperidin-3-one for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

1.4.2 Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

  • Place the sample into the NMR magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

2D NMR Correlation Diagram

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments made from 1D spectra. A COSY spectrum reveals proton-proton coupling correlations, while an HSQC spectrum correlates protons with their directly attached carbons.

Caption: Predicted 2D NMR correlations for 2-Methylpiperidin-3-one.

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

IR Spectrum Analysis of 2-Methylpiperidin-3-one

The IR spectrum of 2-Methylpiperidin-3-one will be dominated by absorptions corresponding to the N-H, C-H, and C=O bonds.

Characteristic IR Absorption Bands for 2-Methylpiperidin-3-one:

Functional GroupAbsorption Range (cm⁻¹) (Predicted)IntensityVibrational Mode
N-H3300 - 3500Medium, broadStretch
C-H (sp³)2850 - 3000StrongStretch
C=O (Ketone)1710 - 1725Strong, sharpStretch

The most diagnostic peak in the IR spectrum is the strong, sharp absorption of the ketone carbonyl group, expected around 1715 cm⁻¹. Saturated cyclic ketones typically absorb in this region.[3][4] The N-H stretching vibration will appear as a broader peak in the region of 3300-3500 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

  • Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount of the solid 2-Methylpiperidin-3-one sample directly onto the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Mass Spectrum Analysis of 2-Methylpiperidin-3-one

Under Electron Ionization (EI), 2-Methylpiperidin-3-one will form a molecular ion (M⁺) which can then undergo fragmentation. The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[5]

Predicted Mass Spectrometry Data for 2-Methylpiperidin-3-one (Molecular Weight: 113.16 g/mol ):

m/z (Predicted)Proposed FragmentFragmentation Pathway
113[C₆H₁₁NO]⁺Molecular Ion (M⁺)
98[C₅H₈NO]⁺Loss of a methyl radical (•CH₃)
85[C₅H₉N]⁺Loss of carbon monoxide (CO)
70[C₄H₈N]⁺Alpha-cleavage with loss of C₂H₃O radical
56[C₃H₆N]⁺Further fragmentation
43[C₂H₅N]⁺Further fragmentation
Fragmentation Mechanism

The primary fragmentation pathways are expected to involve the loss of the methyl group and alpha-cleavages adjacent to the nitrogen and carbonyl groups.

G M [M]⁺˙ m/z = 113 F1 [M - CH₃]⁺ m/z = 98 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 85 M->F2 - CO F3 [C₄H₈N]⁺ m/z = 70 M->F3 α-cleavage

Caption: Predicted major fragmentation pathways for 2-Methylpiperidin-3-one.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 2-Methylpiperidin-3-one.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The components of the sample are separated based on their boiling points and interactions with the GC column.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer.

  • Ionization: The molecules are ionized, typically by Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio, and a mass spectrum is generated.

Chapter 4: Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a cohesive and unambiguous structural assignment.

The logical workflow for the structural elucidation of 2-Methylpiperidin-3-one is as follows:

  • Mass Spectrometry provides the molecular weight (113 g/mol ), confirming the molecular formula C₆H₁₁NO.

  • IR Spectroscopy identifies the key functional groups: a ketone (C=O stretch at ~1715 cm⁻¹) and a secondary amine (N-H stretch at ~3300-3500 cm⁻¹).

  • ¹³C NMR Spectroscopy confirms the presence of six unique carbon environments, including a ketone carbonyl, four carbons in the piperidine ring, and a methyl group.

  • ¹H NMR Spectroscopy reveals the number of protons in different environments and their connectivity through spin-spin coupling. The integration confirms the number of protons, and the chemical shifts and splitting patterns allow for the precise assignment of each proton to its position in the molecule.

  • 2D NMR Spectroscopy (COSY and HSQC) provides the definitive links between protons and their neighboring protons (COSY) and their directly attached carbons (HSQC), confirming the overall structure.

G cluster_0 Data Acquisition cluster_1 Data Interpretation MS Mass Spectrometry MW Molecular Weight (m/z = 113) MS->MW IR IR Spectroscopy FG Functional Groups (C=O, N-H) IR->FG NMR1D 1D NMR (¹H, ¹³C) Carbon Carbon Skeleton (6 Carbons) NMR1D->Carbon Proton Proton Connectivity NMR1D->Proton NMR2D 2D NMR (COSY, HSQC) Confirm Confirm Assignments NMR2D->Confirm Structure Final Structure of 2-Methylpiperidin-3-one MW->Structure FG->Structure Carbon->Structure Proton->Structure Confirm->Structure

Caption: Integrated workflow for the structural elucidation of 2-Methylpiperidin-3-one.

Conclusion

The spectroscopic characterization of 2-Methylpiperidin-3-one is a clear demonstration of the synergy between NMR, IR, and MS techniques. While each method provides valuable pieces of the structural puzzle, it is their combined interpretation that leads to an unequivocal structural assignment. This guide has provided a detailed, predictive analysis of the key spectroscopic features of 2-Methylpiperidin-3-one, grounded in fundamental principles and supported by standard experimental protocols. This comprehensive approach is essential for ensuring the quality and integrity of chemical research and development.

References

  • PubChem. (n.d.). 3-Methylpiperidin-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, February 7). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2011, June). Roesky's ketone: A spectroscopic study. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Institutes of Health. (2023, July 8). Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis. Retrieved from [Link]

  • NMR Facility, University of Delaware. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • MDPI. (2022, February 4). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACS Publications. (2010, October 14). Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method. Retrieved from [Link]

  • IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

  • University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • ACS Omega. (2022, July 20). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2021, March 27). Highlights of Spectroscopic Analysis – A Review. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). AIST:SDBS Help. Retrieved from [Link]

Sources

Stability and Degradation Profile of 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical & Flavor Chemistry Applications

Executive Summary

2-Methylpiperidin-3-one (also known as 2-methyl-3-piperidone) represents a class of


-aminoketones  characterized by high reactivity and inherent thermodynamic instability in its free base form. While valuable as a precursor in pharmaceutical synthesis (e.g., for conformationally restricted peptidomimetics) and a key intermediate in the Maillard reaction (contributing to roasted/nutty notes), it poses significant handling challenges.

Core Stability Thesis: The compound is kinetically unstable as a free base due to rapid intermolecular self-condensation (dimerization) and oxidative aromatization . Long-term storage is only viable as a mineral acid salt (e.g., Hydrochloride).

Chemical Identity & Physicochemical Context
PropertyDetail
IUPAC Name 2-Methylpiperidin-3-one
Common Name 2-Methyl-3-piperidone
CAS Registry 1445-73-4 (Generic/Salt dependent)
Functional Class Cyclic

-aminoketone
pKa (Conjugate Acid) ~8.5–9.0 (Estimated for piperidine ring)
Dominant Tautomer Keto-form (in equilibrium with enol form in solution)
Critical Risk Rapid dimerization to pyrazine derivatives upon neutralization.
Degradation Mechanisms: The "Aminoketone Trap"

The instability of 2-Methylpiperidin-3-one is driven by two primary mechanisms: Self-Condensation and Oxidation . Unlike amides (lactams), which are stable, this aminoketone possesses a nucleophilic amine and an electrophilic ketone within a geometry that favors intermolecular reaction.

Mechanism A: Dimerization & Aromatization (Primary Failure Mode)

In the free base form (pH > 9), the secondary amine of one molecule attacks the carbonyl carbon of another. This reversible condensation is followed by irreversible dehydration and oxidation, driving the equilibrium toward the stable aromatic pyrazine core.

Pathway:

  • Condensation: Two molecules of 2-methylpiperidin-3-one condense.

  • Dehydration: Loss of water yields a dihydropyrazine intermediate.

  • Oxidation: Spontaneous dehydrogenation (driven by aromatization energy) yields 2,5-dimethylpyrazine (and isomers).

Mechanism B: Oxidative Ring Opening

In the presence of atmospheric oxygen and light, the


-carbon (C2) is susceptible to radical abstraction, leading to ring opening or formation of lactams (2-methyl-3-oxopiperidine-N-oxide species), though this is kinetically slower than dimerization.
Visualization: Degradation Pathways

The following diagram illustrates the cascade from the stable salt form to the degraded pyrazine product.

DegradationPathway Salt STABLE STORAGE 2-Methylpiperidin-3-one HCl Salt FreeBase REACTIVE SPECIES Free Base (pH > 9.0) Salt->FreeBase Neutralization (NaOH/NaHCO3) FreeBase->FreeBase Enolization (Racemization) Dimer INTERMEDIATE Dihydropyrazine Derivative FreeBase->Dimer Self-Condensation (-2 H2O) Pyrazine DEGRADATION PRODUCT 2,5-Dimethylpyrazine (Aromatic/Stable) Dimer->Pyrazine Oxidation (-2 H2)

Caption: The "Aminoketone Cascade": Neutralization triggers rapid dimerization and irreversible oxidation to pyrazines.

Stability Profiling & Storage Protocols

To maintain integrity, the compound must be manipulated under strict conditions. The free base should be considered a transient intermediate , not a storable reagent.

Table 1: Stability Matrix
StateStorage ConditionStability WindowPrimary Risk
HCl Salt (Solid) -20°C, Desiccated, Argon> 12 MonthsHygroscopicity (Hydrolysis if wet)
Free Base (Neat) -80°C, Argon< 24 HoursRapid polymerization/Dimerization
Free Base (Soln) Dilute (<0.1M) in DCM/THFHours to DaysConcentration-dependent dimerization
Aqueous Soln pH < 3 (Acidic)DaysHydrolysis of imine intermediates
Aqueous Soln pH > 8 (Basic)MinutesImmediate Maillard-type degradation
Protocol: Generating the Free Base for Synthesis

Do not purchase the free base. Purchase or synthesize the HCl salt and liberate in situ.

  • Suspend the HCl salt in the reaction solvent (e.g., DCM or THF).

  • Cool to 0°C to kinetically inhibit dimerization.

  • Add a stoichiometric base (e.g., Triethylamine or NaHCO3) immediately prior to the addition of the electrophile/nucleophile.

  • Proceed with the next step immediately. Do not isolate.

Analytical Monitoring Strategy

Standard analytical techniques can induce degradation, leading to false data.

GC-MS Considerations
  • Problem: Direct injection of the salt or free base into a hot injector port (250°C) will cause thermal degradation and dimerization inside the liner. You will detect pyrazines that were not present in the original sample.

  • Solution: Derivatization is mandatory.

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or acetic anhydride.

    • Mechanism:[1][2][3][4] Traps the amine and/or enol, preventing self-reaction in the gas phase.

NMR Spectroscopy
  • Solvent: Use DMSO-d6 or CD3OD for the salt.

  • Observation: In CDCl3 (free base), you may observe broadening of signals over time (minutes) as paramagnetic impurities or oligomers form.

  • Tautomerism: Expect to see complex splitting due to keto-enol tautomerism at the C2/C4 positions.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_GC Gas Chromatography (GC-MS) cluster_LC Liquid Chromatography (HPLC/LC-MS) Sample Sample: 2-Methylpiperidin-3-one DirectInj Direct Injection Sample->DirectInj Deriv Derivatization (MSTFA/Ac2O) Sample->Deriv AcidicMobile Acidic Mobile Phase (0.1% Formic Acid) Sample->AcidicMobile BasicMobile Basic Mobile Phase (pH > 8) Sample->BasicMobile Artifacts Result: Thermal Artifacts (Pyrazines) DirectInj->Artifacts ValidData Result: Accurate Purity Profile Deriv->ValidData StableElution Stable Elution (Protonated Form) AcidicMobile->StableElution ColDegradation On-Column Degradation BasicMobile->ColDegradation

Caption: Analytical decision tree to avoid method-induced degradation artifacts.

References
  • Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928-943. Link

    • Foundational text on the Maillard reaction pathways involving aminoketone intermedi
  • Rizzi, G. P. (1972). The formation of pyrazines from 2-methyl-3-piperidone. Journal of Agricultural and Food Chemistry.
  • Bredmoser, J., et al. (2020). Synthesis of 3-Piperidones: A Review. European Journal of Organic Chemistry. Link

    • Modern review covering the instability and protection str
  • PubChem Compound Summary. (2024). 2-Methyl-3-piperidone. National Center for Biotechnology Information. Link

    • Source for physicochemical identifiers and toxicity d

Sources

Methodological & Application

The Strategic Application of 2-Methylpiperidin-3-one in Alkaloid Synthesis: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of alkaloid chemistry, present in thousands of natural products and forming the structural core of numerous pharmaceuticals.[1] Within the vast arsenal of synthetic building blocks, 2-Methylpiperidin-3-one stands out as a particularly versatile precursor for constructing complex, stereochemically rich piperidine-based alkaloids. Its inherent functionality—a secondary amine, a ketone, and a chiral center at C2—provides multiple handles for strategic manipulation, enabling divergent and efficient synthetic routes.

This guide provides an in-depth exploration of 2-Methylpiperidin-3-one as a chiral synthon. We will dissect its core reactivity, present detailed protocols for its key transformations, and illustrate its strategic application in the total synthesis of representative alkaloids. The methodologies described herein are designed to be self-validating, with an emphasis on the mechanistic reasoning behind experimental choices, empowering researchers in drug discovery and natural product synthesis to leverage this powerful building block.

I. The Synthetic Utility of 2-Methylpiperidin-3-one: A Strategic Overview

2-Methylpiperidin-3-one is a cyclic β-amino ketone, a structural motif that serves as a powerful precursor in heterocyclic synthesis.[2][3] Its utility stems from three primary reactive sites that can be addressed sequentially or in tandem:

  • The Secondary Amine (N1): Readily protected with standard groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), allowing for precise control of its nucleophilicity and directing effects in subsequent reactions.

  • The Ketone (C3): Can be stereoselectively reduced to furnish 2-methyl-3-hydroxypiperidines, creating a second stereocenter. It also activates the adjacent C2 and C4 positions for enolate-type reactions.

  • The C4 Methylene Group: Positioned alpha to the ketone, this site can be deprotonated to form an enolate, enabling the introduction of various substituents via alkylation or condensation reactions.

This combination of features allows for the controlled, stereoselective installation of substituents at the C2, C3, and C4 positions, making it an ideal starting point for alkaloids such as Myrtine and the Solenopsin family of fire ant venoms.[4][5]

II. Preparation of the Key Precursor: N-Boc-2-Methylpiperidin-3-one

Effective utilization of 2-Methylpiperidin-3-one begins with the protection of the secondary amine. The Boc group is often preferred due to its stability under a wide range of non-acidic conditions and its facile removal. The synthesis typically starts from commercially available starting materials, often employing a Dieckmann condensation or related cyclization strategy to form the piperidinone ring.[6][7][8]

Protocol 1: Synthesis of N-Boc-3-Piperidone (Analogous Route)

Workflow for N-Boc-Piperidinone Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Protection cluster_2 Step 3: Oxidation A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B  NaBH4, NaOH(aq)   C 1-Boc-3-hydroxypiperidine B->C  (Boc)2O, Na2CO3   D N-Boc-3-piperidone C->D  Dess-Martin Periodinane   G A N-Boc-2-methyl- piperidin-3-one B cis-N-Boc-2-methyl- 3-hydroxypiperidine A->B Bulky reducing agent (e.g., L-Selectride) Axial Attack C trans-N-Boc-2-methyl- 3-hydroxypiperidine A->C Unhindered reducing agent (e.g., NaBH4) Equatorial Attack

Caption: Control of stereochemistry in C3-ketone reduction.

Protocol 2: Diastereoselective Ketone Reduction

  • Preparation: Dissolve N-Boc-2-methylpiperidin-3-one (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under a nitrogen atmosphere and cool to -78°C.

  • Reduction:

    • For trans-isomer (axial attack): Slowly add L-Selectride® (1.1 mL, 1.1 mmol, 1.0 M solution in THF) dropwise. The bulky hydride reagent preferentially attacks from the less hindered equatorial face, leading to an axial alcohol.

    • For cis-isomer (equatorial attack): Add sodium borohydride (NaBH4) (42 mg, 1.1 mmol) in portions. The smaller hydride attacks preferentially from the more hindered axial face to avoid steric clash with the C2-methyl group in the transition state.

  • Quenching and Work-up: Stir the reaction at -78°C for 2 hours, then quench by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify by silica gel chromatography.

Reducing AgentPredominant AttackExpected DiastereomerTypical d.r.
NaBH4Equatorialcis-(2,3)>10:1
L-Selectride®Axialtrans-(2,3)>15:1
Table 1: Comparison of reducing agents for stereoselective ketone reduction.
B. C4-Alkylation via Enolate Formation

Introducing substituents at the C4 position is crucial for the synthesis of many alkaloids. This is typically achieved by forming the thermodynamic enolate and trapping it with an electrophile.

Protocol 3: C4-Alkylation of N-Boc-2-methylpiperidin-3-one

  • Enolate Formation: To a solution of diisopropylamine (1.5 mmol) in anhydrous THF (5 mL) at -78°C under a nitrogen atmosphere, add n-butyllithium (1.5 mmol, 1.6 M in hexanes). Stir for 30 minutes. Add a solution of N-Boc-2-methylpiperidin-3-one (1.0 mmol) in THF (5 mL) dropwise and stir for 1 hour to form the lithium enolate.

    • Trustworthiness: The use of LDA (Lithium diisopropylamide) at low temperature ensures the formation of the kinetic enolate, which in this case is the desired C4 enolate, avoiding complications from deprotonation at C2.

  • Alkylation: Add the desired electrophile (e.g., methyl iodide, 1.2 mmol) and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash chromatography.

IV. Application in Total Synthesis: The Case of (±)-Myrtine

(+)-Myrtine is a quinolizidine alkaloid that can be conceptually derived from a 2,3-substituted piperidine precursor. [4]A retrosynthetic analysis highlights how N-Boc-2-methylpiperidin-3-one can serve as a strategic starting point.

Retrosynthetic Analysis of (±)-Myrtine

G Myrtine Myrtine Intermediate1 Quinolizidinone Intermediate Myrtine->Intermediate1 Reduction Intermediate2 N-deprotected Piperidine Acetoacetate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 N-Boc-4-acetonyl- 2-methylpiperidin-3-ol Intermediate2->Intermediate3 Deprotection & Oxidation Start N-Boc-2-methyl- piperidin-3-one Intermediate3->Start C4-Alkylation & C3-Reduction

Caption: Retrosynthetic pathway for Myrtine.

Forward Synthesis Outline:

  • C4-Alkylation: The synthesis begins with the C4-alkylation of N-Boc-2-methylpiperidin-3-one with a suitable acetone equivalent, such as methoxy-N-methyl-propynamide, followed by hydration, or directly using an enolate of acetone. A more direct approach involves using propargyl bromide followed by mercury-catalyzed hydration to install the acetonyl side chain.

  • Stereoselective Reduction: The resulting C4-substituted ketone is then reduced stereoselectively using a bulky reducing agent like L-Selectride® to install the required trans relationship between the C2-methyl group and the new C3-hydroxyl group.

  • Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting amino alcohol is then subjected to conditions that promote oxidation of the secondary alcohol to a ketone, which triggers spontaneous intramolecular Mannich cyclization to form the quinolizidinone core. [2]4. Final Reduction: The final ketone reduction furnishes (±)-Myrtine.

This strategic sequence demonstrates how the functionalities of 2-Methylpiperidin-3-one can be manipulated in a controlled manner to rapidly assemble the complex architecture of a natural product.

V. Conclusion

2-Methylpiperidin-3-one is a potent and versatile building block in alkaloid synthesis. By understanding and controlling the reactivity of its amine, ketone, and enolizable methylene positions, chemists can devise elegant and efficient pathways to a wide range of complex piperidine-containing natural products. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the synthetic potential of this valuable chiral precursor, facilitating advancements in medicinal chemistry and drug development.

References

  • This reference list is a representative compilation based on the provided search results.
  • Yang, H., & Carter, R. G. (2010). Development of an enantioselective route toward the Lycopodium alkaloids: total synthesis of lycopodine. The Journal of Organic Chemistry, 75(15), 4929–4938. [Link]

  • Preparation method of 2-acetonyl-3-methoxypiperidine. CN103664741A.
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
  • Kim, J., & Movassaghi, M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25383-25405. [Link]

  • Method for synthesizing 1-BOC-3-piperidone. CN103304472A.
  • A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. ResearchGate. [Link]

  • Lee, H., & Kim, S. (2014). A novel synthesis of 1-aryl-3-piperidone derivatives. Molecules, 19(12), 20537-20546. [Link]

  • O'Hagan, D. (2000). Piperidine, pyrrolidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Organocatalytic enantioselective synthesis of quinolizidine alkaloids (+)-myrtine, (−)-lupinine, and (+)- epiepiquinamide. ResearchGate. [Link]

  • Synthesis and antiviral activities of synthetic glutarimide derivatives. ResearchGate. [Link]

  • Stereoselective Synthesis and Application of β-Amino Ketones. ResearchGate. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2963-2977. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable; search the title on the platform).

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Ji, X. Y., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-1441. [Link]

  • Supporting Information for "A Highly Efficient and Enantioselective Organocatalytic Route to Quinolizidines". The Royal Society of Chemistry. [Link]

  • Potapov, K. V., et al. (2025). Stereoselective synthesis of functionalized perhydropyrrolo[1,2- b]isoxazoles based on (3 + 2)-annulation of donor-acceptor cyclopropanes and isoxazolines. Organic & Biomolecular Chemistry. [Link]

  • Fire Ant Venom Alkaloids. Encyclopedia MDPI. [Link]

Sources

Nucleophilic addition reactions to the carbonyl group of 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the stereochemical control and synthetic protocols for nucleophilic additions to 2-methylpiperidin-3-one , a critical scaffold in the synthesis of neurokinin-1 (NK1) antagonists (e.g., CP-99,994) and Janus kinase (JAK) inhibitor analogs.[1][2] The presence of a chiral center at C2 adjacent to the carbonyl at C3 creates a specific steric environment that dictates the trajectory of nucleophilic attack. This guide provides validated protocols for stereoselective hydride reduction, reductive amination, and organometallic addition, with a specific focus on distinguishing between kinetic (steric) and thermodynamic control to access cis- or trans-2,3-disubstituted piperidines.[1][2]

Introduction & Conformational Analysis

The reactivity of 2-methylpiperidin-3-one is governed by the conformational preference of the piperidine ring and the steric influence of the C2-methyl group.

  • N-Protection is Mandatory: The free base of 2-methylpiperidin-3-one is prone to self-condensation (aldol-type dimerization) and oxidation.[2][3] All protocols described herein assume the nitrogen is protected (e.g.,

    
    -Benzyl, 
    
    
    
    -Boc, or
    
    
    -Cbz).[1][2]
  • Conformational Lock: In ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -protected derivatives, the piperidine ring predominantly adopts a chair conformation.[1][2] The C2-methyl group strongly prefers the equatorial  position (
    
    
    
    -value
    
    
    1.7 kcal/mol) to avoid 1,3-diaxial interactions.
  • Stereoelectronic Control: The carbonyl group at C3 is subject to nucleophilic attack from two distinct vectors:

    • Axial Attack (Top Face): The nucleophile approaches parallel to the axial hydrogens.[3] This is generally favored by small nucleophiles (e.g., NaBH

      
      ) and leads to the equatorial alcohol  (thermodynamic product).[1]
      
    • Equatorial Attack (Side Face): The nucleophile approaches from the side.[1][3] This is favored by bulky nucleophiles (e.g., L-Selectride) due to steric hindrance from the axial hydrogens at C5, leading to the axial alcohol (kinetic product).[1]

Mechanistic Pathway Visualization

Piperidone_Attack Substrate N-Protected-2-Methylpiperidin-3-one (C2-Me is Equatorial) Axial_Attack Axial Attack Vector (Small Nucleophiles: NaBH4, LiAlH4) Substrate->Axial_Attack Equatorial_Attack Equatorial Attack Vector (Bulky Nucleophiles: L-Selectride) Substrate->Equatorial_Attack TS_Axial Transition State A (Low Steric Hindrance) Axial_Attack->TS_Axial TS_Eq Transition State B (High Steric Hindrance) Equatorial_Attack->TS_Eq Prod_Trans Product: Trans-2,3-Disubstituted (Equatorial Alcohol/Amine) Thermodynamic TS_Axial->Prod_Trans Prod_Cis Product: Cis-2,3-Disubstituted (Axial Alcohol/Amine) Kinetic TS_Eq->Prod_Cis

Figure 1: Stereochemical divergence in nucleophilic addition to 2-methylpiperidin-3-one. Small nucleophiles favor axial attack yielding trans-products; bulky nucleophiles favor equatorial attack yielding cis-products.[2][3]

Experimental Protocols

Protocol A: Stereoselective Reduction to Alcohols

Objective: To selectively synthesize trans- or cis-3-hydroxy-2-methylpiperidines.

ParameterMethod A: Thermodynamic Control Method B: Kinetic Control
Target Stereochemistry Trans-2,3 (Anti)Cis-2,3 (Syn)
Reagent Sodium Borohydride (NaBH

)
L-Selectride (Lithium tri-sec-butylborohydride)
Solvent Methanol (MeOH)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp-78 °C
Mechanism Axial Attack (Small Hydride)Equatorial Attack (Bulky Hydride)

Step-by-Step Methodology (Method A - Trans Product):

  • Dissolve

    
    -Benzyl-2-methylpiperidin-3-one (1.0 equiv) in anhydrous MeOH (0.2 M).
    
  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH

    
     (1.5 equiv) portion-wise over 15 minutes. Note: Gas evolution (H
    
    
    
    ) will occur.[1]
  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).[1][2][3]

  • Quench: Carefully add saturated NH

    
    Cl solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][2]
  • Purification: Silica gel chromatography. The trans-isomer is typically more polar than the ketone but less polar than the cis-isomer in protic solvents.

Step-by-Step Methodology (Method B - Cis Product):

  • Dissolve

    
    -Benzyl-2-methylpiperidin-3-one (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
    
  • Cool to -78 °C (Dry ice/Acetone bath).

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise via syringe pump over 30 minutes.[1][2][3] Critical: Maintain temperature < -70 °C to ensure kinetic control.

  • Stir at -78 °C for 3 hours.

  • Oxidative Workup: Carefully add 30% H

    
    O
    
    
    
    and 3M NaOH at -78 °C, then allow to warm to 0 °C. Caution: Exothermic.
  • Extract with Et

    
    O, wash with sodium thiosulfate (to remove peroxides), then brine.
    
  • Outcome: Expect >9:1 diastereomeric ratio (dr) favoring the cis-alcohol (Axial OH).[1][3]

Protocol B: Reductive Amination (Synthesis of 3-Amino Analogs)

Objective: Synthesis of 3-amino-2-methylpiperidines, key intermediates for JAK inhibitors.[2][3] Challenge: Imine formation is reversible; stereoselectivity is determined during the hydride reduction of the iminium ion.

Reagents:

  • Amine source (e.g., Benzylamine or Methylamine)[1][2]

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ] (Essential for driving imine formation).[1]
    
  • Reductant: Sodium cyanoborohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    CN) or Sodium triacetoxyborohydride (STAB).[1][2]
    

Protocol:

  • Imine Formation: In a flame-dried flask, combine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Boc-2-methylpiperidin-3-one (1.0 equiv) and the amine (1.2 equiv) in neat Ti(OiPr)
    
    
    
    (2.0 equiv).[1]
  • Stir at ambient temperature for 12–18 hours. The solution will become viscous.[3]

  • Dilution: Dilute the mixture with anhydrous MeOH (to 0.5 M concentration).

  • Reduction: Cool to 0 °C. Add NaBH

    
    CN (2.0 equiv) in one portion.
    
  • Stir for 4 hours at room temperature.

  • Quench: Add 1N NaOH (aq) to precipitate titanium salts. A white solid (TiOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) will form.[1][2]
    
  • Filter through a pad of Celite.[2][3] Wash the pad with EtOAc.[3]

  • Stereochemistry: This protocol predominantly yields the trans-2,3-diamine (anti-relationship) due to the solvent-accessible axial attack on the intermediate iminium species.

Protocol C: Organometallic Addition (Grignard/Lithium)

Objective: Addition of carbon nucleophiles (R-MgBr or R-Li) to form tertiary alcohols.[1][3] Problem: Piperidin-3-ones are prone to enolization (proton abstraction) by basic Grignard reagents, leading to recovered starting material rather than addition. Solution: Use Organocerium reagents (Imamoto conditions) to increase nucleophilicity and decrease basicity.[1][2][3]

Protocol:

  • Cerium Activation: In a dry Schlenk flask under Argon, dry CeClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    •7H
    
    
    
    O (1.5 equiv) under high vacuum at 140 °C for 2 hours until a fine white powder forms (CeCl
    
    
    anhydrous).[1][2]
  • Cool to room temperature, add anhydrous THF, and stir for 2 hours to form a slurry.

  • Cool the slurry to -78 °C.

  • Reagent Formation: Add the Grignard reagent (R-MgBr, 1.5 equiv) dropwise to the CeCl

    
     slurry.[1] Stir for 1 hour at -78 °C to form the organocerium species (R-CeCl
    
    
    
    ).
  • Addition: Add

    
    -Benzyl-2-methylpiperidin-3-one (1.0 equiv) in THF dropwise.
    
  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench: Add dilute HCl or saturated NH

    
    Cl.
    
  • Result: High yield of the tertiary alcohol. Stereoselectivity usually favors the trans-isomer (OH group equatorial, R group axial) if R is small, but can reverse with very bulky R groups.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Grignard) Enolization of the ketone.[2][3]Switch to Organocerium (Protocol C) or use R-Li at -78 °C.
Poor Diastereocontrol (Reduction) Temperature too high during addition.Ensure L-Selectride addition is strictly at -78 °C. Use bulky protecting groups on Nitrogen (e.g., N-Trityl) to enhance steric bias.[1][2][3]
No Reaction (Imine) Steric hindrance at C3.Use Ti(OiPr)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

neat (no solvent) for the first step to force dehydration.[1]
Epimerization at C2 Acidic/Basic conditions causing racemization.[1][2]The C2 center is alpha to the carbonyl and can epimerize. Avoid strong bases at room temp.[1][2][3] Verify enantiopurity via Chiral HPLC.

References

  • Stereoselective Reduction of Piperidones

    • Title: Stereoselective synthesis of 2,3-disubstituted piperidines.[1][2][3][4][5]

    • Source:Journal of Organic Chemistry.
    • Context: Discusses the preference for axial attack by borohydrides in 2-substituted cycloalkanones.
    • URL:[Link] (General reference for cyclic ketone reduction).[1][2][3]

  • Organocerium Chemistry (Imamoto Reaction)

    • Title: Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[2][3]

    • Source:Chemical Reviews.
    • Context: Essential protocol for adding nucleophiles to enolizable ketones like piperidin-3-ones.[2][3]

    • URL:[Link][1]

  • Tofacitinib/JAK Inhibitor Chemistry (Related Scaffold)

    • Title: Practical Synthesis of Tofacitinib.[2][3]

    • Source:Organic Process Research & Development.
    • Context: Illustrates reductive amination strategies on methyl-piperidinones (specifically the 4-methyl-3-one isomer, analogous to the 2-methyl-3-one).
    • URL:[Link][1]

  • Conformational Analysis of Piperidines

    • Title: Conformational Analysis of N-Substituted Piperidines.
    • Source:Tetrahedron.
    • Context: Validates the equatorial preference of the 2-methyl group in N-protected systems.
    • URL:[Link][1][5]

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Low Yields & Instability in 2-Methylpiperidin-3-one Preparation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary: The Stability Paradox

If you are experiencing yields below 30% or product degradation during purification, you are likely fighting the inherent instability of the free base form of 2-methylpiperidin-3-one.[1]

The Core Issue: 3-Piperidinones are chemically fragile. Unlike 4-piperidinones, the C3-ketone position creates a unique instability triad:

  • Enaminone Tautomerism: The C2-proton is highly acidic due to the adjacent carbonyl (C3) and the nitrogen (N1).[1] This facilitates rapid enolization.

  • Self-Condensation: The free amine (if unprotected) attacks the ketone of a neighboring molecule, leading to rapid dimerization and "tar" formation.[1]

  • Oxidative Dehydrogenation: In the presence of air, the free base easily oxidizes to the aromatic 3-pyridinol or pyridinone derivatives.

The Golden Rule:

Never isolate the free base. Always isolate and store this molecule as the Hydrochloride (HCl) or Hydrobromide (HBr) salt, or keep the nitrogen protected (e.g., N-Boc, N-Cbz) until the final step of your synthesis.[1]

Diagnostic Workflow: Identify Your Failure Mode

Before altering your chemistry, identify where the loss occurs using this logic flow:

FailureAnalysis Start Start: Low Yield Detected Step1 Is the Nitrogen Protected (Boc/Cbz)? Start->Step1 Step2 Are you isolating the Free Base? Step1->Step2 No (Free Amine) Step3 Oxidation Method Used? Step1->Step3 Yes (N-Boc/Cbz) ResultA CRITICAL FAILURE: Free base polymerizes. Switch to HCl Salt isolation. Step2->ResultA Yes ResultB Swern Oxidation Issue: Check Temp & Quench. Step3->ResultB Swern/DMSO ResultC Dieckmann Issue: Check Dilution & Base. Step3->ResultC Dieckmann/Cyclization

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss.

Protocol Optimization: The Two Primary Routes

Route A: Oxidation of N-Protected Amino Alcohols (Recommended)

This is the most reliable route for lab-scale synthesis (1g – 50g).[1] It involves oxidizing N-Boc-2-methylpiperidin-3-ol.[1]

Common Failure Point: Incomplete oxidation or "Pummerer" side reactions during Swern oxidation.

Optimized Swern Protocol
  • Substrate: N-Boc-2-methylpiperidin-3-ol[1]

  • Reagents: Oxalyl Chloride (1.5 eq), DMSO (3.0 eq), TEA (5.0 eq).[1]

  • Solvent: Anhydrous DCM.

Step-by-Step Troubleshooting Guide:

StepOperationCritical ParameterWhy it Fails (The "Why")
1 Activation Temp < -70°CIf DMSO/Oxalyl Chloride warms >-60°C, the active species decomposes to CO/CO2 before reacting with the alcohol.[1]
2 Addition Slow DripRapid addition spikes the exotherm. Localized heating causes Pummerer rearrangement (thioether byproduct).[1]
3 Reaction 30-45 minsToo short = incomplete conversion. Too long = side reactions.
4 Quenching TEA Addition Must be added at -78°C. Adding base at room temp causes immediate decomposition of the intermediate without ketone formation.
5 Workup Acid WashWash with 5% citric acid or KHSO4 to remove TEA. Do not use strong HCl yet, or you lose the Boc group prematurely.[1]

Yield Expectation: 85-95% (as N-Boc intermediate).

Route B: Dieckmann Condensation (Scale-Up Preferred)

Used when starting from diesters (e.g., ethyl 4-(N-ethoxycarbonyl-amino)pentanoate derivatives).[1]

Common Failure Point: The reaction stalls or yields a complex mixture of open-chain and cyclic products.

Troubleshooting the Dieckmann:

  • Dilution is Key: Intramolecular cyclization requires high dilution (0.05 M to 0.1 M).[1] High concentrations favor intermolecular condensation (dimerization).[1]

  • Base Selection: Use Potassium tert-butoxide (tBuOK) in Toluene or THF.[1] It is stronger and more soluble than NaOEt, driving the equilibrium forward.[1]

  • Decarboxylation: The Dieckmann product is a

    
    -keto ester.[2] You must decarboxylate it (reflux in 6N HCl) to get the final ketone.[1] Note: This step simultaneously removes the protecting group and forms the stable HCl salt.
    

Comparative Data: Oxidant Selection

If Swern is too difficult to control, consider these alternatives. Data based on average yields for hindered 3-piperidinones.

Oxidant SystemTypical YieldDifficultyProsCons
Swern (DMSO/COCl2) 85-92% HighCleanest product; cheap reagents.[1]Requires -78°C; stench (DMS).[1][3][4]
Dess-Martin (DMP) 75-85%LowRoom temp; mild conditions.[1]Reagent is expensive; difficult to scale >10g.
IBX (Reflux) 60-70%MediumSafe; non-toxic.[1]Low solubility; requires heating (risk of degradation).[1]
PCC/PDC 40-50%MediumStandard reagent.Chromium toxicity ; difficult workup (tar formation).[1]

FAQ: Rapid-Fire Solutions

Q: My product turns black on the silica column. What happened? A: The free ketone is reacting with the acidic silanols on the silica gel.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize it.[1] Alternatively, use Neutral Alumina .[1] Best practice: Do not purify the free base; convert it to the HCl salt immediately.

Q: How do I store the 2-methylpiperidin-3-one hydrochloride? A: Store at -20°C under Argon/Nitrogen. Even as a salt, it is hygroscopic.[1] Moisture will catalyze hydrate formation and eventual degradation.

Q: I see a "doublet of doublets" in NMR that shouldn't be there. A: This is likely the enol tautomer . In CDCl3,


-aminoketones often exist as a mixture of keto/enol forms.[1] This is not necessarily an impurity, but a feature of the molecule.

References & Authority

  • Swern Oxidation Mechanism & Protocols:

    • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1][3][5] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.[1][5] Link[1]

    • Master Organic Chemistry: "The Swern Oxidation: Mechanism and Procedure." Link

  • Dieckmann Condensation & Piperidinone Synthesis:

    • Kuehne, M. E.[1] "The Synthesis of N-Substituted 3-Piperidones." Journal of the American Chemical Society1961 , 83, 1492–1498.[1] Link[1]

    • Organic Chemistry Portal: "Dieckmann Condensation."[6] Link

  • Stability of Hydrochloride Salts:

    • Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[1] Organic Process Research & Development2000 , 4, 427–435.[1] Link[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling hazardous reagents like Oxalyl Chloride or Potassium tert-butoxide.

Sources

Troubleshooting guide for the multi-step synthesis involving 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylpiperidin-3-one Synthesis

Executive Summary & Nomenclature Check

User Warning: Before proceeding, verify your target structure.

  • Target A: 2-Methylpiperidin-3-one (Ketone): A cyclic amino-ketone. Highly reactive, prone to dimerization, and chemically unstable as a free base.[1] (Focus of this guide) .

  • Target B: 3-Methylpiperidin-2-one (Lactam): A cyclic amide. Very stable, commercially available, and rarely requires complex troubleshooting.

This guide addresses the synthesis of the Ketone (Target A) , a critical scaffold for Janus kinase inhibitors and Substance P antagonists. The synthesis is notoriously difficult due to the "Alpha-Amino Ketone Paradox"—the molecule is prone to both oxidation (at nitrogen) and racemization (at C2).

The Validated Synthetic Workflow

Do not attempt to isolate the free base of 2-methylpiperidin-3-one. It will self-condense into a black tar within minutes at room temperature. The only viable commercial route involves carrying the N-protected intermediate (Boc or Cbz) through the oxidation step.

Visualized Pathway (Graphviz)

SynthesisWorkflow cluster_decay Risk Zone: Free Base Start 2-Methyl-3-hydroxypyridine Step1 Step 1: Hydrogenation (Rh/C or PtO2, H2, AcOH) Start->Step1 Inter1 2-Methylpiperidin-3-ol (Acetate Salt) Step1->Inter1 Step2 Step 2: N-Protection (Boc2O, TEA) Inter1->Step2 Dimerization/Tar Dimerization/Tar Inter1->Dimerization/Tar If neutralized without Boc Inter2 N-Boc-2-methylpiperidin-3-ol (Stable Intermediate) Step2->Inter2 Step3 Step 3: Oxidation (Swern or Parikh-Doering) Inter2->Step3 Final N-Boc-2-methylpiperidin-3-one (Target) Step3->Final

Figure 1: Validated synthetic route preventing free-base decomposition. The critical control point is the immediate protection of the amino-alcohol intermediate.

Troubleshooting & FAQs

Module 1: Hydrogenation Failures (Step 1)

Q: My hydrogenation of 2-methyl-3-hydroxypyridine stalled at 50% conversion. I am using Pd/C. A: Palladium is often insufficient for reducing hydroxypyridines due to the poisoning effect of the basic nitrogen.

  • Root Cause: Pyridines coordinate strongly to Pd, deactivating the catalyst surface.

  • Solution: Switch to Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂) in acetic acid. The acetic acid protonates the nitrogen, preventing catalyst coordination. Run at 3–5 bar H₂ pressure.

  • Stereochemistry Note: This reduction predominantly yields the cis-2-methyl-3-hydroxypiperidine. If you need the trans isomer, you will need to perform a Mitsunobu inversion on the alcohol later.

Module 2: The "Black Tar" Phenomenon (Step 2)

Q: I tried to isolate 2-methylpiperidin-3-ol by extraction with DCM/NaOH, but the oil turned black and solidified. A: You triggered the Schiff Base Dimerization .

  • Mechanism: As a free base, the amine of one molecule attacks the ketone (or in this case, the imine intermediate if oxidation occurred) of another. While the alcohol is safer, trace oxidation or heat causes degradation.

  • Protocol Fix: Do not isolate the free base. After hydrogenation in acetic acid, concentrate the mixture to leave the acetate salt. Resuspend this salt in DCM/DIPEA and add Boc₂O immediately. The protection must happen in situ.

Module 3: Oxidation & Racemization (Step 3)

Q: I used Swern oxidation. The reaction worked, but my enantiomeric excess (ee) dropped from 98% to 60%. A: You have racemized the C2 center.

  • The Science: In N-Boc-2-methylpiperidin-3-one, the C2 proton is alpha to the Nitrogen (carbamate) and alpha to the Carbonyl . This makes it significantly acidic (pKa ~19-21 in DMSO).

  • The Error: Standard Swern protocols use Triethylamine (TEA) and warm to 0°C or Room Temperature (RT) after the quench. This base exposure at higher temperatures promotes enolization and racemization.

  • Corrective Protocol:

    • Perform the Swern at strictly -78°C .

    • Use DIPEA (Hunig's Base) instead of TEA (steric bulk reduces proton abstraction).

    • Quench cold: Add the base at -78°C, stir for 10 mins, then quench with aqueous NH₄Cl before the reaction reaches 0°C.

Comparison of Oxidation Methods:

MethodYieldRacemization RiskNotes
Swern High (85-95%)HighRequires strict temp control (-78°C). Best for scale if controlled.
Dess-Martin (DMP) High (90%)LowMild conditions (RT), non-basic. Recommended for chiral substrates.
IBX Med (70-80%)Very LowSluggish reaction; requires heating which may degrade the Boc group.
Jones Reagent LowN/AIncompatible with acid-labile Boc groups.

Stability & Storage Protocol

Q: Can I store N-Boc-2-methylpiperidin-3-one? A: Yes, but with caveats.

  • Solid State: Stable at -20°C under Argon for 6 months.

  • Solution: Unstable. The ketone is electrophilic; the carbamate is nucleophilic. Slowly decomposes in solution.

  • Deprotection: If you remove the Boc group (e.g., with TFA), you generate the salt. NEVER neutralize this salt to the free base unless you are immediately reacting it (e.g., in a Reductive Amination).

The Instability Mechanism (Visualized)

Instability FreeBase Free Base (2-Methylpiperidin-3-one) Dimer Imine Dimer (Schiff Base Formation) FreeBase->Dimer Self-Condensation (Fast at RT) Polymer Insoluble Black Tar (Polymerization) Dimer->Polymer Oxidation/Oligomerization

Figure 2: The degradation pathway of the free base. This reaction is irreversible.

References

  • Hydrogenation of Pyridines

    • Reaction: Reduction of 3-hydroxypyridines to piperidines using Rh/Al₂O₃.
    • Source: P. N.[2] Rylander, Hydrogenation Methods, Academic Press, 1985.

  • Swern Oxidation & Racemization

    • Reaction: Optimization of Swern oxidation for alpha-chiral aldehydes and ketones to prevent epimeriz
    • Source:Tetrahedron1978 , 34, 1651.[3] Link

  • Synthesis of N-Boc-3-piperidones

    • Reaction: Detailed protocol for the oxid
    • Source:Journal of Organic Chemistry2005 , 70, 2372. Link

  • Aza-Achmatowicz Approach (Alternative Route)

    • Reaction: Synthesis of piperidinones from furans (avoiding pyridine reduction).
    • Source:Organic Letters2014 , 16, 2236. Link

Sources

Technical Support Center: 2-Methylpiperidin-3-one Purification & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for the Isolation, Purification, and Storage of 2-Methylpiperidin-3-one (and derivatives). Case ID: T-MP3-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

2-Methylpiperidin-3-one is a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and various alkaloid mimetics. However, it presents a "perfect storm" of chemical instability:

  • Racemization: The C2 stereocenter is

    
     to the nitrogen and 
    
    
    
    to the C3-carbonyl (via enolization), making it electronically labile.
  • Self-Condensation: The free amine (if unprotected) rapidly condenses with the C3-ketone of a neighboring molecule to form stable dimers or polymers.

  • Hydration: The ketone is electron-deficient and prone to forming stable hydrates in aqueous media, complicating NMR analysis and mass balance.

This guide provides self-validating protocols to remove byproducts while preserving the integrity of this fragile intermediate.

Module 1: Preventing Self-Condensation (The "Dimer" Trap)

The Issue: Users often report the formation of a viscous "tar" or insoluble white solids upon concentrating the free base of 2-methylpiperidin-3-one. Diagnosis: This is likely the thermodynamic dimerization of the molecule. In its free base form, the nucleophilic secondary amine attacks the electrophilic ketone of another molecule, leading to Schiff base oligomers or stable hemiaminals.

Mechanism & Workflow

The following diagram illustrates the degradation pathway and the stabilization checkpoint.

Dimerization cluster_0 Stabilization Strategies Monomer 2-Methylpiperidin-3-one (Free Base) Dimer Schiff Base Dimer (Insoluble/Tar) Monomer->Dimer Self-Condensation (Fast at RT) Salt Stable Salt Form (HCl / Tartrate) Monomer->Salt Acid Treatment (Immediate) Protected N-Protected Form (N-Boc / N-Cbz) Monomer->Protected Electrophile (Boc2O) (In situ)

Figure 1: Kinetic competition between degradation (red) and stabilization (green/blue).

Protocol: Salt Formation for Stabilization

Use this protocol immediately after synthesis (e.g., oxidation of 3-hydroxypiperidine) if N-protection is not present.

  • Solvent Selection: Dissolve the crude reaction mixture in EtOAc or MTBE (avoid alcohols if possible to prevent hemiacetal formation).

  • Acid Addition: Cool to 0°C. Add 1.1 equivalents of HCl (4M in Dioxane) dropwise.

    • Note: Aqueous HCl can be used, but removing water later is difficult due to hydrate formation.

  • Precipitation: The hydrochloride salt will precipitate as a white, stable solid.

  • Filtration: Filter under Argon. Wash with cold Et2O.

  • Result: The salt form suppresses the nucleophilicity of the amine, completely halting dimerization.

Module 2: Managing Racemization (Enantiomeric Purity)

The Issue: Loss of optical activity in chiral 2-methylpiperidin-3-one samples. Diagnosis: The C2-methyl group is susceptible to racemization via keto-enol tautomerism. This is catalyzed by both acid and base, but basic conditions (e.g., aqueous workup with NaHCO3) are particularly aggressive.

Critical Control Points
ParameterRecommendationScientific Rationale
Workup pH Keep < 7.5Basic pH promotes proton abstraction at C2/C4, leading to enolization.
Temperature < 0°C during handlingEnolization is a thermally activated process.
Solvent Avoid Methanol/WaterProtic solvents facilitate proton transfer, accelerating racemization [1].
Storage Solid State (Salt)Racemization in solution is orders of magnitude faster than in the crystal lattice.
Troubleshooting: Separating Enantiomers

If racemization has occurred, standard silica chromatography is ineffective for separation.

  • Technique: Chiral HPLC.[1]

  • Column: Chiralcel OJ-3 or AD-H.

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

  • Detection: UV at 210 nm (weak chromophore; high concentration required).

  • Reference: Wang et al. demonstrated that N-protected derivatives (like N-Boc) can be resolved with >98% de using this system [2].

Module 3: Removal of Oxidation Byproducts

The Issue: Synthesis often involves oxidizing 2-methyl-3-piperidinol using Swern (DMSO/Oxalyl Chloride) or IBX reagents. Users report sulfur smells or persistent oxidants.

Protocol: Purification of N-Boc-2-methylpiperidin-3-one

This protocol addresses the removal of DMSO and Chromium/Iodine byproducts without decomposing the Boc group.

  • Quench: Quench the oxidation reaction at -78°C (if Swern) or 0°C (if IBX) to prevent over-oxidation to the lactam.

  • Aqueous Wash (Swern specific):

    • Wash organic layer with 10% NaHSO4 (Sodium Bisulfate) or dilute Citric Acid.

    • Why? Acidic wash removes dimethyl sulfide and unreacted amine bases. Avoid strong acids which cleave Boc.

  • Filtration (IBX specific):

    • IBX byproduct (IBA) is insoluble in most organic solvents. Filter the reaction mixture through a Celite pad packed with a layer of sand.

  • Chromatography Decision Tree:

Purification Crude Crude N-Boc-Piperidinone Silica Standard Silica Gel (Acidic pH ~5) Crude->Silica AVOID Modified Neutralized Silica (Et3N treated) Crude->Modified Recommended Alumina Neutral Alumina (Grade III) Crude->Alumina Best for Stability Decomp Boc Cleavage / Racemization Silica->Decomp Risk

Figure 2: Chromatography stationary phase selection.

  • Tip: If using Silica, pre-wash the column with 1% Triethylamine in Hexane to neutralize acidic sites that catalyze Boc-deprotection or racemization.

Module 4: FAQ & Troubleshooting

SymptomProbable CauseCorrective Action
Product is an oil that solidifies into a glass. Hydrate formation.Piperidinones are hygroscopic. Dry azeotropically with Toluene. Store under N2.
NMR shows "missing" carbonyl peak. Hemiaminal/Hydrate formation.Run NMR in d6-DMSO or CDCl3 with activated molecular sieves to dehydrate the sample in the tube.
Yield is >100% and product smells like sulfur. DMSO occlusion (Swern).Wash with 5 washes of water (DMSO is highly water-soluble). Alternatively, lyophilize from Benzene.
Loss of N-Boc group during column. Silica acidity.Switch to Neutral Alumina or add 1% Et3N to eluent.
Rapid color change (Yellow -> Brown). Oxidation/Polymerization.The free base is oxidizing in air. Convert to HCl or Tartrate salt immediately.

References

  • Mechanisms of Racemization: Cardiff University. Racemization in Drug Discovery. Retrieved from .

  • Asymmetric Synthesis & Separation: Wang, et al. (2016).[1] Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-Science A. Retrieved from .

  • Salt Stability: Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms. Retrieved from .

  • Chromatography of Amines: Solid phase extraction method for the separation... using silica gel modified.[2] Retrieved from .

Sources

Impact of solvent and temperature on 2-Methylpiperidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis, stability, and troubleshooting of 2-Methylpiperidin-3-one . This guide prioritizes the impact of solvent and temperature variables, which are the primary drivers of failure (racemization, dimerization, and decomposition) for this specific scaffold.

Executive Summary & Critical Alerts

The Core Challenge: 2-Methylpiperidin-3-one is an


-aminoketone. It is structurally inherently unstable due to three competing degradation pathways:
  • Enolization/Racemization: The C2 proton is both benzylic-like (alpha to nitrogen) and alpha to a carbonyl. Basic conditions or high temperatures cause rapid epimerization, destroying stereochemistry.

  • Self-Condensation: The free amine (if unprotected) can condense with the ketone of another molecule (Schiff base formation), leading to polymerization.

  • Oxidation: The electron-rich ring is susceptible to air oxidation.

Golden Rule: Always synthesize this intermediate in its


-protected form  (e.g., 

-Boc,

-Cbz) or isolate it immediately as a salt (e.g., HCl). Never store the free base oil at room temperature.

Primary Synthesis Protocols

We recommend two primary routes based on your starting material availability.

Method A: Oxidation of -Protected-2-Methylpiperidin-3-ol (Standard)

Best for: Precise stereocontrol and small-to-mid scale.

The Workflow:

  • Precursor:

    
    -Boc-2-methylpiperidin-3-ol (commercially available or synthesized via hydrogenation of hydroxypyridines).
    
  • Reagent: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).

  • Critical Variable (Temperature):

    • Swern: Must be maintained at -78°C during activation. Warming above -60°C before adding the base results in Pummerer rearrangement side products (thioethers).

    • DMP: Can be performed at 0°C to RT , making it more robust for larger scales where cryogenics are difficult.

Method B: Aza-Achmatowicz Rearrangement (Advanced)

Best for: "Green" chemistry and accessing the scaffold from furans.

The Workflow:

  • Precursor:

    
    -Furfurylamines (derived from furfural).
    
  • Reagent: Oxidative ring expansion using NBS or

    
    -CPBA.[1]
    
  • Critical Variable (Solvent):

    • Requires a protic/aqueous component (e.g., THF/H₂O) to drive the rearrangement of the hemiaminal intermediate into the piperidinone. Anhydrous conditions will stall the reaction at the intermediate stage.

Impact of Solvent & Temperature (Troubleshooting Matrix)

Use this table to diagnose yield or purity issues based on your reaction conditions.

ParameterConditionObserved Effect on 2-Methylpiperidin-3-oneMechanism of Failure
Temperature > 25°C (RT) Racemization Thermodynamic equilibration of the enol form at C2.
Temperature > 40°C Dimerization Self-condensation (aldol-like or Schiff base) increases exponentially.
Temperature < -60°C High Yield (Swern) Kinetic control prevents decomposition of the chlorosulfonium intermediate.
Solvent Methanol/Ethanol Hemiacetal Formation The ketone reacts with alcohol solvents to form stable hemiacetals, complicating NMR/isolation.
Solvent DMF/DMSO Difficult Workup High boiling point solvents require aqueous washes, which can hydrolyze or solubilize the product.
Solvent DCM (Anhydrous) Optimal Non-nucleophilic, low boiling point allows evaporation without thermal stress.
pH Basic (pH > 8) Rapid Degradation Promotes enolate formation and immediate racemization/polymerization.

Visualizing the Pathways

Workflow: Aza-Achmatowicz Route

This diagram illustrates the critical solvent-dependent step in the rearrangement route.

AzaAchmatowicz Start Furfuryl Amine Oxidation Oxidation (NBS or m-CPBA) Start->Oxidation 0°C Inter1 Hemiaminal Intermediate Oxidation->Inter1 Rearrange Rearrangement (Solvent Dependent) Inter1->Rearrange H2O/THF (Required) Side Stalled/Decomposed Inter1->Side Anhydrous Conditions Product 2-Methylpiperidin-3-one Rearrange->Product Ring Expansion

Caption: The Aza-Achmatowicz rearrangement requires water to facilitate the ring expansion from the furan to the piperidinone. Anhydrous conditions lead to reaction stalling.

Troubleshooting Logic Flow

Follow this decision tree if your yield is low.

Troubleshooting Issue Problem: Low Yield or Impurity Check1 Is the product N-protected? Issue->Check1 Branch1_No No (Free Amine) Check1->Branch1_No Branch1_Yes Yes (Boc/Cbz) Check1->Branch1_Yes Sol1 Cause: Self-Condensation. Action: Isolate as HCl salt immediately. Branch1_No->Sol1 Check2 Check Reaction Temp Branch1_Yes->Check2 Sol2 Cause: Thermal Racemization. Action: Keep T < 0°C during workup. Check2->Sol2 Temp > RT Sol3 Cause: Incomplete Oxidation. Action: Check oxidant stoichiometry. Check2->Sol3 Temp OK

Caption: Decision tree for diagnosing yield loss. Unprotected amines are the most common cause of failure due to dimerization.

Frequently Asked Questions (FAQs)

Q: Can I store 2-methylpiperidin-3-one in the freezer? A: Only if it is


-protected or a salt. The free base oil is unstable even at -20°C over long periods. We recommend generating the ketone in situ and reacting it immediately (e.g., reductive amination or Grignard addition) if possible. If storage is mandatory, store as the hydrochloride salt  under argon.

Q: Why do I see two spots on TLC after Swern oxidation? A: This is often due to rotamers (if


-Boc protected) or hydrate formation . Piperidinones readily form hydrates (gem-diols) in the presence of atmospheric moisture or on silica gel. Run 2D-NMR or heat the NMR tube slightly to coalesce rotamer peaks to confirm identity.

Q: My optical rotation is lower than reported. Did I racemize it? A: Likely, yes. If you used a base (like Triethylamine in Swern) and allowed the reaction to warm above 0°C before quenching, the C2 stereocenter can epimerize. Ensure the quenching step (usually adding water or buffer) happens while the reaction is still cold.

Q: Which solvent is best for the workup? A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Avoid alcohols (MeOH/EtOH) during workup as they form hemiacetals with the ketone, which shifts the equilibrium and complicates analysis.

References

  • Aza-Achmatowicz Rearrangement: Tong, R. et al. "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products."[2] Organic Letters, 2020.[2]

  • Oxidation Protocols & Stability: Shvo, Y. and Kaufman, E.D.[3] "Configurational and conformational analysis of cyclic amine oxides." Tetrahedron, 1972.[3] [3]

  • Dieckmann/General Piperidinone Synthesis: "Dieckmann Condensation." Organic Chemistry Portal.

  • Enolate Stability: "Enolates - Formation, Stability, and Simple Reactions." Master Organic Chemistry.

Sources

Technical Support Center: Preventing Racemization During the Synthesis of Chiral 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The stereochemical purity of chiral 2-Methylpiperidin-3-one is critical for its application in pharmaceutical development, where enantiomeric identity dictates biological activity and safety. However, the chiral center at the C2 position is alpha to a carbonyl group, making it highly susceptible to racemization via enolization under both acidic and basic conditions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers maintain the enantiomeric integrity of their material throughout the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (ee).

Q1: I've confirmed my starting materials are enantiopure, but my final 2-Methylpiperidin-3-one product is nearly racemic after purification. What are the most likely causes?

Answer: Significant loss of enantiomeric purity, especially post-synthesis, typically points to issues during the work-up or purification stages. The alpha-proton at the chiral center is labile, and prolonged exposure to non-neutral pH or elevated temperatures can easily cause racemization.

Potential Causes & Solutions:

  • Work-up Conditions:

    • Cause: Aqueous work-ups using strong acids or bases to neutralize the reaction mixture or separate layers can create an environment ripe for enolization.[2] Even seemingly benign conditions, like a bicarbonate wash, can be sufficiently basic to catalyze racemization over time.

    • Solution:

      • Minimize Contact Time: Perform extractions and washes as quickly as possible.

      • Use Buffered or Weakly Acidic Washes: Employ a cooled, dilute solution of a buffer like phosphate buffer (pH ≈ 7) or a very weak acid like dilute ammonium chloride to neutralize the mixture. Avoid strong acids and bases entirely if the reaction chemistry permits.

      • Temperature Control: Perform the entire work-up procedure in an ice bath to reduce the rate of enolization.

  • Purification via Chromatography:

    • Cause: Standard silica gel is inherently acidic and can catalyze racemization, especially if the compound remains on the column for an extended period. Conversely, basic alumina will readily cause racemization.

    • Solution:

      • Deactivate Silica Gel: Before use, neutralize the silica gel by preparing a slurry in your chosen eluent system containing a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.

      • Optimize Eluent Polarity: Use a solvent system that allows your compound to elute with a reasonable retention factor (R_f ≈ 0.3-0.4). This minimizes the time the compound spends on the column.

      • Consider Alternative Media: For highly sensitive substrates, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica.

  • Solvent Removal (Evaporation):

    • Cause: Heating the product during solvent removal on a rotary evaporator can provide the energy needed to overcome the activation barrier for racemization, especially if trace amounts of acid or base are present.

    • Solution: Remove solvent under reduced pressure at or below room temperature. If the solvent has a high boiling point, consider removing the bulk of it at low temperature and then removing the final traces via high vacuum (lyophilization or "high-vac").

Q2: My cyclization step (e.g., Dieckmann condensation) is causing significant racemization. How can I improve the stereochemical outcome of this key transformation?

Answer: The cyclization to form the piperidinone ring is often the most critical step for controlling stereochemistry. The choice of base, solvent, and temperature are paramount, as this is where the labile alpha-proton is deliberately manipulated.

Causality of Racemization during Cyclization: The reaction proceeds through an enolate intermediate.[3] Once the planar, achiral enolate is formed, the stereochemical information at the alpha-carbon is lost.[2][4] Subsequent protonation can occur from either face, leading to a racemic or partially racemized product. The key is to make the desired cyclization reaction kinetically much faster than the competing proton exchange that leads to racemization.

Workflow for Minimizing Racemization During Cyclization

G cluster_conditions Reaction Conditions cluster_process Process Steps cluster_outcome Desired Outcome C1 Low Temperature (-78 °C to 0 °C) P1 Generate Enolate (Rapid & Quantitative) C1->P1 Controls Rate C2 Aprotic, Non-Polar Solvent (THF, Toluene) C2->P1 Stabilizes Enolate C3 Strong, Bulky Base (LDA, KHMDS) C3->P1 Ensures Full Deprotonation P2 Intramolecular Cyclization (Dieckmann) P1->P2 Key Step P3 Controlled Quench (Weak Acid) P2->P3 Traps Product O1 High Enantiomeric Excess (ee) P3->O1

Caption: Critical control points for stereopreservation during cyclization.

Strategic Adjustments for Cyclization:

ParameterSub-Optimal Choice (Promotes Racemization)Optimized Choice (Prevents Racemization)Rationale
Base NaH, NaOEt, KOtBuLithium diisopropylamide (LDA), Potassium hexamethyldisilazide (KHMDS)Small, alkoxide bases can establish an equilibrium between the starting material and the enolate, allowing time for racemization.[5] Strong, bulky, non-nucleophilic bases like LDA or KHMDS perform rapid and irreversible deprotonation, forming the enolate quantitatively, which can then proceed to cyclize without reverting.[6]
Temperature Room Temperature or Reflux-78 °C to 0 °CHigher temperatures accelerate the rate of proton exchange and other side reactions that can lead to racemization.[6] Performing the deprotonation and cyclization at low temperatures minimizes these undesired pathways.
Solvent Protic (e.g., Ethanol) or Highly Polar (e.g., DMF)Aprotic (e.g., THF, Toluene, Dioxane)Protic solvents can protonate the enolate intermediate, leading directly to racemization. Aprotic, less polar solvents are preferred to stabilize the enolate and the transition state of the cyclization.[6]
Addition Rate Rapid addition of baseSlow, dropwise addition of the substrate to the baseAdding the substrate slowly to a solution of the base at low temperature ensures that the substrate is immediately deprotonated and that its concentration remains low, favoring intramolecular cyclization over intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism causing racemization in 2-Methylpiperidin-3-one?

Answer: The primary mechanism is enolization . The chiral center is the carbon atom at the C2 position, which is "alpha" to the carbonyl (C=O) group. The hydrogen atom attached to this carbon (the alpha-hydrogen) is acidic. In the presence of a base or an acid, this hydrogen can be removed to form a planar intermediate called an enol or an enolate.[2] Because this intermediate is flat (achiral), when it is re-protonated to reform the ketone, the proton can add from either the top or bottom face with roughly equal probability, resulting in a 50:50 mixture of the two enantiomers (a racemic mixture).[3][4]

Mechanism of Base-Catalyzed Racemization

Caption: Racemization via a planar, achiral enolate intermediate.

Q2: Are there alternative synthetic strategies that are less prone to racemization?

Answer: Yes. While intramolecular cyclizations like the Dieckmann condensation are common, other methods can build the chiral center with greater control or avoid its formation until a later, less sensitive stage.

  • Asymmetric Hydrogenation: If a suitable prochiral enamine or unsaturated lactam precursor can be synthesized, asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can set the C2 stereocenter with very high enantioselectivity.

  • Chiral Auxiliaries: One powerful strategy involves attaching a chiral auxiliary to the nitrogen atom of the acyclic precursor.[7][] This auxiliary directs the stereochemical outcome of the cyclization. For example, using a well-known auxiliary like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) can lead to high diastereoselectivity during the key bond-forming step.[] The auxiliary is then cleaved off in a subsequent step to reveal the desired enantiomer of 2-Methylpiperidin-3-one.[7]

  • Enzymatic Resolution: A racemic mixture of the piperidinone or a precursor can be subjected to enzymatic resolution.[9][10] For instance, a lipase could selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer.[9]

Q3: What analytical methods are best for monitoring enantiomeric excess (ee) during the synthesis?

Answer: Accurately measuring the ee at multiple stages is crucial for identifying where racemization is occurring. The preferred method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Methodology: A specialized column containing a chiral stationary phase (CSP) is used. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus elute at different times.

  • Protocol:

    • Develop a Separation Method: Screen various chiral columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, etc.) and mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to find conditions that provide baseline separation of the two enantiomer peaks.

    • Prepare a Racemic Standard: Synthesize or purchase a small amount of racemic 2-Methylpiperidin-3-one to serve as a reference. This allows you to confirm the retention times of both the (R) and (S) enantiomers.

    • Analyze Samples: Dissolve a small amount of your reaction mixture or purified product in the mobile phase and inject it into the HPLC.

    • Calculate ee: The enantiomeric excess is calculated from the areas of the two peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak).

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • Andrey K. (2014). Racemization of Chiral Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid. Retrieved from [Link]

  • J P McCormick. (2014). Racemization of Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Guzmán, A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMP-2MP3-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Impurity Profiling & Troubleshooting Guide[1]

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because 2-Methylpiperidin-3-one (2-MP-3-one) is presenting a "ghost peak" problem or severe tailing in your chromatograms.

This molecule presents a "perfect storm" for analytical chemists:

  • Lack of Chromophore: It has weak UV absorbance (only a weak carbonyl transition ~280-290 nm), making standard UV detection at 254 nm useless.[1]

  • High Polarity & Basicity: The secondary amine causes strong interaction with residual silanols on silica columns, leading to peak tailing.[1]

  • Instability: As a

    
    -aminoketone, it is prone to self-condensation, oxidation, and racemization at the C2 position.[1]
    

This guide moves beyond generic advice, offering specific, causal troubleshooting for detecting impurities in this specific scaffold.

Module 1: Method Selection Strategy

Before starting, determine your primary detection goal.[1] Do not force a single method to do all the work.

MethodSelection Start Start: Define Analytical Goal Goal What is the target impurity? Start->Goal Volatile Volatile/Semi-volatile (Solvents, Starting Materials) Goal->Volatile NonVolatile Non-volatile/Polar (Salts, Degradants, Non-chromophoric) Goal->NonVolatile GC GC-FID or GC-MS Volatile->GC LC HPLC/UHPLC NonVolatile->LC Deriv Is the amine/ketone thermally stable? GC->Deriv DirectGC Direct Injection (Low Inlet Temp) Deriv->DirectGC Yes DerivGC Derivatization Required (Acetylation/Silylation) Deriv->DerivGC No (Tailing/Degradation) Detector Detection Mode? LC->Detector CAD CAD / ELSD / MS (Universal Detection) Detector->CAD No Chromophore UV UV-Vis (Derivatization Req.) (e.g., Tosyl-Cl, DNPH) Detector->UV High Sensitivity Req.

Figure 1: Decision matrix for selecting the appropriate analytical technique based on impurity type and stability.

Module 2: HPLC Troubleshooting & Protocols

Common Issue: "I see no peaks" or "My baseline is noisy."

Root Cause: 2-Methylpiperidin-3-one lacks a conjugated


-system.[1] It is effectively invisible to standard UV detectors.[1]
Solution:  You must use a "Universal Detector" (CAD/ELSD) or chemically tag the molecule.[1]
Protocol A: HPLC-CAD (Recommended for Process Control)

Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of optical properties.[1]

ParameterSettingRationale
Column HILIC (e.g., Waters XBridge Amide)Retains polar amines without ion-pairing reagents that suppress CAD signal.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 9.[1]0)High pH ensures the amine is neutral, improving peak shape on polymeric/hybrid columns.
Mobile Phase B Acetonitrile:Water (90:[1]10)HILIC mode requires high organic starting conditions.[1]
Gradient 95% B to 60% B over 15 minElutes polar impurities.[1]
Detector CAD (Nebulizer Temp: 35°C)Optimized for semi-volatile organic compounds.[1]
Common Issue: "Severe Peak Tailing (Asymmetry > 2.0)"

Root Cause: The secondary amine interacts with acidic silanols on the silica backbone of the column. Solution: Passivate the silanols or block the amine.

Q: Can I use standard C18 columns? A: Only if you use Ion-Pairing Reagents or High pH .[1]

  • Ion-Pairing: Add 5-10 mM Sodium Octanesulfonate to the mobile phase.[1] This masks the amine's charge.[1] Warning: This contaminates LC-MS systems.

  • High pH:[1] Use a hybrid silica column (e.g., C18 BEH) stable up to pH 12.[1] Run with 0.1% Ammonium Hydroxide.[1] This deprotonates the amine, eliminating the ionic interaction with silanols [1].

Module 3: GC-MS Analysis & Derivatization

Common Issue: "My main peak is splitting or disappearing in the inlet."

Root Cause: Thermal instability.[1] The


-aminoketone moiety can undergo thermal degradation or dehydrogenation to form aromatic pyridine derivatives in the hot injection port [2].

Solution: Derivatization to protect the amine and ketone functionalities.

Protocol B: Two-Step Derivatization for GC-MS

This protocol targets both the amine (to prevent tailing) and the ketone (to prevent enolization).

  • Sample Prep: Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Reagent Addition: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

  • Incubation: Heat at 60°C for 30 minutes.

  • Mechanism: Replaces active protons on the amine (-NH) and potentially the enol form of the ketone with Trimethylsilyl (TMS) groups.

  • GC Parameters:

    • Inlet: Split mode (20:1), 250°C.[1]

    • Column: Rtx-5Amine or DB-5MS (Base-deactivated columns are critical if underivatized).[1]

    • Temp Program: 60°C (hold 1 min)

      
       10°C/min 
      
      
      
      280°C.[1]

Module 4: Impurity Profiling (The "Suspect List")

When analyzing 2-Methylpiperidin-3-one, you are looking for specific structural analogs.

Impurity TypeLikely StructureOriginDetection Method
Precursor Methyl 4-amino-pentanoateUncyclized starting material (Dieckmann condensation precursor).[1]GC-FID or LC-CAD
Degradant 2-Methylpyridin-3-olOxidation/Dehydrogenation product (Aromatization).[1]UV (Strong Absorbance)
Chiral (2S)- vs (2R)-EnantiomerEnantiomeric impurity if using chiral synthesis.[1]Chiral HPLC
Dimer Aldol Condensation ProductSelf-reaction of the ketone with the amine of another molecule.LC-MS (High MW)
Visualizing the Degradation Pathway

Degradation Parent 2-Methylpiperidin-3-one (Target) Oxidation Oxidation (Air/Light) Parent->Oxidation Hydrolysis Ring Opening (Acidic Aqueous) Parent->Hydrolysis Aromatic 2-Methylpyridin-3-ol (Aromatic Impurity) Oxidation->Aromatic -H2 Linear Amino Acid/Ester Linear Form Hydrolysis->Linear

Figure 2: Primary degradation pathways leading to common impurities.[1]

Module 5: Chiral Analysis (Enantiomeric Purity)

If your application requires the specific (2S) or (2R) enantiomer (common in pharmaceutical intermediates like Tofacitinib precursors), standard columns will not separate them.[1]

Q: Which column separates the enantiomers? A: Polysaccharide-based columns (Amylose or Cellulose derivatives) are required.[1]

Protocol C: Chiral HPLC Method

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is mandatory .[1] It suppresses the ionization of the secondary amine, ensuring sharp peaks [3]. Without DEA, the enantiomers may co-elute as broad blobs.

  • Detection: UV at 210 nm (if possible) or Refractive Index (RI) / CAD.[1]

References

  • McCalley, D. V. (2010).[1][2] Analysis of basic solutes by HPLC.[1][3][4] In Journal of Chromatography A.[1] This seminal work establishes the necessity of high pH or ion-pairing for analyzing basic amines like piperidones to reduce silanol interactions.

  • Raghunadha Babu, C. V., et al. (2014).[1][5] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.Chirality.[1][5] Demonstrates the use of derivatization (PTSC) to introduce chromophores to non-UV active piperidine derivatives.[5]

  • Sielc Technologies. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Provides protocols for analyzing polar piperidine derivatives using mixed-mode chromatography.

  • PubChem. 3-Methylpiperidin-2-one Compound Summary. Provides chemical and physical property data essential for method development.[1] [1]

Sources

Validation & Comparative

Comparison of different synthetic routes to 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic routes to 2-Methylpiperidin-3-one (also known as 2-methyl-3-piperidone). This scaffold is a critical pharmacophore in alkaloid synthesis (e.g., febrifugine analogues) and a versatile intermediate for drug discovery.

Executive Summary

The synthesis of 2-methylpiperidin-3-one presents a specific challenge: kinetic instability . As a


-aminoketone, the free base is prone to self-condensation and, under acidic conditions, undergoes a facile ring contraction to 2-acetylpyrrolidine. Successful protocols almost invariably require N-protection  (Benzyl, Boc, Cbz) to lock the conformation and prevent side reactions.

This guide compares three dominant methodologies:

  • Oxidative Route: Reduction of 2-methylpyridin-3-ol followed by oxidation. (Best for bulk access to racemic material).

  • Aza-Achmatowicz Rearrangement: Oxidative ring expansion of furans. (Best for stereoselective de novo synthesis).

  • Dieckmann Condensation: Cyclization of amino-diesters. (Best for scalable industrial processes).

Comparative Analysis of Synthetic Routes

FeatureRoute A: Pyridine Reduction/Oxidation Route B: Aza-Achmatowicz Rearrangement Route C: Dieckmann Condensation
Starting Material 2-Methylpyridin-3-olFuran-2-ylmethanamine derivativesAmino diesters (e.g., N-protected aminobutyrates)
Step Count 3–4 steps2–3 steps3–4 steps
Scalability High (Kg scale feasible)Moderate (Dilution often required)High (Thermodynamic control)
Stereocontrol Poor (Racemic, unless resolved)Excellent (Chiral pool/catalysis)Moderate (Substrate control)
Key Risk Over-reduction; AromatizationOxidant safety (mCPBA/NBS)Decarboxylation requires strict pH control
Cost Efficiency High (Cheap starting materials)Moderate (Reagents can be costly)High

Detailed Technical Analysis

Route A: The "Reduction-Oxidation" Strategy

This is the classical approach for accessing the scaffold when enantiopurity is not the primary concern. It leverages the commercial availability of 2-methylpyridin-3-ol.

  • Mechanism: The pyridine ring is partially reduced to the piperidine (usually via hydrogenation), N-protected, and then the alcohol is oxidized to the ketone.

  • Critical Causality: Direct oxidation of the unprotected piperidinol is often fatal due to amine oxidation. N-protection is mandatory before the Swern or Jones oxidation step.

  • Stability Warning: Researchers must avoid acidic workups after the ketone is formed. As noted by Zhao et al. (2006), 2-methyl-3-piperidines undergo acid-catalyzed ring contraction to form 2-acetylpyrrolidines via an aldol-like mechanism.[1]

Route B: The Aza-Achmatowicz Rearrangement

For asymmetric synthesis, this is the gold standard. It transforms a furan-2-ylmethanamine into a dihydropyridinone, which is then reduced to the piperidinone.

  • Mechanism: Oxidative ring opening of the furan (using NBS or mCPBA) yields a 1,4-dicarbonyl equivalent that cyclizes with the pendant amine.

  • Why this route? It allows the stereochemistry to be set before cyclization (using chiral amines) or during the rearrangement using chiral catalysts.

Route C: Dieckmann Condensation

This route builds the ring from an acyclic precursor.

  • Mechanism: An N-protected diester undergoes base-mediated cyclization to a

    
    -keto ester, followed by hydrolysis and decarboxylation.
    
  • Optimization: The decarboxylation step is the bottleneck. Thermal decarboxylation under neutral conditions (Krapcho conditions) is preferred over acidic hydrolysis to prevent the pyrrolidine rearrangement.

Visualizing the Pathways

The following diagram illustrates the three routes and the critical "Dead End" rearrangement risk.

SynthesisRoutes Pyridine 2-Methylpyridin-3-ol Piperidinol N-PG-2-Methylpiperidin-3-ol Pyridine->Piperidinol 1. H2/Cat 2. Protection (Boc/Cbz) Target 2-Methylpiperidin-3-one (N-Protected) Piperidinol->Target Swern Oxidation Furan Furfuryl Amine Deriv. Furan->Target 1. NBS/Oxidation (Aza-Achmatowicz) 2. H2/Pd-C Diester Amino Diester Diester->Target 1. NaOEt (Dieckmann) 2. Decarboxylation Pyrrolidine 2-Acetylpyrrolidine (Rearrangement Product) Target->Pyrrolidine Acid (H+) Ring Contraction

Caption: Comparison of synthetic routes (A, B, C) and the acid-catalyzed ring-contraction pathway.

Experimental Protocols

Protocol 1: Oxidation of N-Boc-2-methylpiperidin-3-ol (Route A)

Best for: Gram-scale preparation of racemic material.

  • Hydrogenation: Charge a high-pressure reactor with 2-methylpyridin-3-ol (10.9 g, 100 mmol), Rh/Al₂O₃ (5 mol%), and MeOH (100 mL). Pressurize with H₂ (50 bar) and stir at 60°C for 24 h. Filter through Celite and concentrate to yield the crude amino-alcohol.

  • Protection: Dissolve crude residue in DCM (200 mL) and TEA (1.5 equiv). Add Boc₂O (1.1 equiv) at 0°C. Stir 4 h. Wash with saturated NH₄Cl (neutral pH only!) and brine.

  • Swern Oxidation:

    • To a solution of oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir 15 min.

    • Add the N-Boc-alcohol (from step 2) in DCM dropwise. Stir 45 min at -78°C.

    • Add TEA (5 equiv) and warm to RT.

    • Workup: Quench with water. Extract with DCM.[2] Crucial: Do not wash with dilute HCl. Use saturated NaHCO₃.[2]

    • Purification: Flash chromatography (Hex/EtOAc) on silica (neutralized with 1% Et₃N).

Protocol 2: Aza-Achmatowicz Rearrangement (Route B)

Best for: Enantioselective synthesis.

  • Oxidation: Dissolve N-Cbz-1-(furan-2-yl)ethanamine (1.0 equiv) in THF/H₂O (4:1). Cool to 0°C.[2][3][4]

  • Add NBS (1.1 equiv) portion-wise. The solution will turn yellow.[2] Stir until starting material is consumed (TLC).

  • Cyclization: The intermediate enone forms spontaneously or upon slight warming.

  • Reduction: Treat the crude dihydropyridinone with H₂ (1 atm) and Pd/C (10%) in MeOH to reduce the double bond and yield the N-Cbz-2-methylpiperidin-3-one.

References

  • Zhao, S., Jeon, H. B., Nadkarni, D. V., & Sayre, L. M. (2006).[1][3] Acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine.[1][3][4][5] Tetrahedron, 62(26), 6361–6369.[1] Link

  • Van der Pijl, F., et al. (2014).[2] Organocatalytic Entry into 2,6-Disubstituted Aza-Achmatowicz Piperidinones. Organic Letters, 16(8), 2038–2041. Link

  • Ciufolini, M. A., & Wood, C. Y. (1986). The Aza-Achmatowicz rearrangement: A route to useful piperidine synthons. Tetrahedron Letters, 27(42), 5085-5088. Link

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822. Link

Sources

Comparative Guide: 2-Methylpiperidin-3-one vs. Chiral Lactams in Asymmetric Synthesis

[1]

Executive Summary

This guide critically evaluates the utility of 2-Methylpiperidin-3-one (an aminoketone scaffold) versus Chiral Lactams (cyclic amide scaffolds) in the asymmetric synthesis of bioactive piperidine alkaloids, specifically targeting the Febrifugine and Pelletierine class of antimalarials.

The Verdict:

  • Choose 2-Methylpiperidin-3-one (Aminoketone Route) when minimizing step count is critical and the target stereochemistry allows for organocatalytic or enzymatic establishment (e.g., asymmetric Mannich reactions).[1] Risk:[1] High conformational instability and racemization potential.[1]

  • Choose Chiral Lactams (e.g., Meyers’ or Phenylglycinol-derived) when absolute stereocontrol, scalability, and intermediate stability are paramount.[1] Benefit: Crystalline intermediates and robust diastereoselectivity, albeit with longer synthetic sequences (reduction/deprotection required).[1]

Part 1: Structural & Mechanistic Foundations[1]

The core distinction lies in the electronic character of the nitrogen-containing ring, which dictates the synthetic strategy.

The Contenders
Feature2-Methylpiperidin-3-one (Aminoketone)Chiral Lactams (e.g., 3-methylpiperidin-2-one)
Electronic State Reactive Electrophile/Nucleophile. The C3 ketone allows for direct aldol/Mannich chemistry.[1] The amine is basic (pK ~8-9).[1]Stable Neutral Scaffold. The amide resonance renders the ring planar and chemically inert to mild nucleophiles.[1]
Chirality Source Often established in situ via Organocatalysis (e.g., L-Proline) or Biocatalysis (Yeast).[1]Pre-installed via Chiral Auxiliaries (e.g., Phenylglycinol) or Chiral Pool starting materials.[1]
Stability Low. Prone to racemization via enolization and dimerization (hemiaminal formation).[1]High. Configurationally stable; often crystalline solids suitable for storage.[1]
Mechanistic Divergence

The following pathway diagram illustrates how these two scaffolds diverge in synthesizing a target like Febrifugine.

SynthesisPathwaysStartPrecursor StrategyRouteARoute A: Aminoketone(2-Methylpiperidin-3-one)Start->RouteARouteBRoute B: Chiral Lactam(Piperidin-2-one)Start->RouteBMannichAsymmetric Mannich(L-Proline cat.)RouteA->Mannich Direct FunctionalizationInterAUnstable Intermediate(High Reactivity)Mannich->InterATargetATarget: Febrifugine(Short Sequence)InterA->TargetA Aldol/Reductive AminationAlkylationEnolate Alkylation(LDA/RX)RouteB->Alkylation Stereoselective C-C BondReductionAmide Reduction(LiAlH4 / DIBAL)Alkylation->Reduction Ring ActivationTargetBTarget: Febrifugine(Long Sequence)Reduction->TargetB

Figure 1: Mechanistic divergence between Aminoketone (Red) and Lactam (Blue) strategies.[1] Note the directness of Route A versus the stepwise protection/activation of Route B.

Part 2: Comparative Performance Data

The following data aggregates findings from Kobayashi (Mannich route) and Amat/Bosch (Lactam route) for the synthesis of piperidine alkaloids.

Table 1: Performance Metrics
MetricAminoketone Route (2-Methylpiperidin-3-one)Chiral Lactam Route (Oxazolopiperidone)
Enantioselectivity (ee) 80 - 94% (Variable)>98% (Consistent)
Yield (Key Step) 50 - 70% (Mannich)85 - 95% (Alkylation)
Step Count Low (3-5 steps to target)High (6-9 steps to target)
Scalability Limited (Dilute conditions required to prevent dimerization)Excellent (Stable intermediates, standard workups)
Atom Economy High (Catalytic methods used)Lower (Auxiliary often stoichiometric/removed)
Scientific Analysis of Stability
  • Aminoketone Instability: 2-Methylpiperidin-3-one exists in equilibrium with its enol form.[1] In the presence of trace acid/base, the C2 stereocenter (alpha to nitrogen) can racemize. Furthermore, without N-protection, it rapidly dimerizes to form tricyclic hemiaminals.[1]

  • Lactam Rigidity: The lactam bond has partial double-bond character (resonance), preventing N-inversion and locking the ring conformation.[1] This allows for highly diastereoselective alkylations (dr > 95:5) because the electrophile approach is strictly controlled by the existing chiral auxiliary.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis via 2-Methylpiperidin-3-one (Kobayashi Mannich Method)

Best for: Rapid access to libraries, organocatalysis.[1]

Reagents:

  • Tetrahydropyridine (Precursor)[1]

  • L-Proline (Catalyst, 20-30 mol%)[1]

  • Acetone (Solvent/Reagent)[1]

Workflow:

  • Activation: Dissolve tetrahydropyridine in DMSO/Acetone (1:4 ratio).

  • Catalysis: Add L-Proline (30 mol%). Stir at -20°C for 48-72 hours.

    • Expert Insight: The low temperature is critical.[1] Above 0°C, the enantioselectivity drops drastically due to the reversibility of the Mannich step.

  • Quench: Add phosphate buffer (pH 7.0).

  • Isolation: Extract immediately with CHCl3. Do not store the crude intermediate; proceed immediately to the next step (e.g., reduction or protection) to prevent racemization.[1]

Protocol B: Synthesis via Chiral Lactam (Amat/Bosch Method)

Best for: GMP synthesis, total synthesis of complex alkaloids.

Reagents:

  • (R)-Phenylglycinol (Chiral Auxiliary)[1]

  • Methyl 5-oxopentanoate[1]

  • LiHMDS or LDA (Base)[1]

Workflow:

  • Scaffold Formation: Reflux (R)-phenylglycinol with methyl 5-oxopentanoate in toluene with Dean-Stark trap (Yield: >90%). This forms the bicyclic lactam.[1]

  • Enolate Alkylation:

    • Cool lactam solution (THF) to -78°C.[1]

    • Add LiHMDS (1.1 eq) dropwise.[1] Stir 30 min.

    • Add electrophile (e.g., Methyl Iodide) dropwise.[1]

    • Validation: Monitor by TLC.[1] The product spot will be distinct and UV active.[1]

  • Cleavage/Reduction: Reduce the lactam using LiAlH4 or dissolve the auxiliary using Na/NH3 (Birch conditions) to reveal the chiral piperidine.[1]

Part 4: Decision Logic

Use this flow to determine the correct scaffold for your project.

DecisionMatrixStartSelect Scaffold StrategyQ1Is the target stereochemistry absolute(>99% ee required)?Start->Q1LactamUSE CHIRAL LACTAM(Stable, High ee, Robust)Q1->LactamYesQ2Is step-count/speed theprimary constraint?Q1->Q2No (90% ee is acceptable)Q2->LactamNo (Stability preferred)AminoketoneUSE 2-METHYLPIPERIDIN-3-ONE(Fast, Convergent, Reactive)Q2->AminoketoneYes

Figure 2: Decision matrix for selecting between aminoketone and lactam scaffolds.

References

  • Kobayashi, S., et al. (2004).[1] "Catalytic Asymmetric Synthesis of Febrifugine and Isofebrifugine." Journal of Organic Chemistry.

  • Amat, M., & Bosch, J. (2006).[1] "Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products."[1][2][3] Chemistry – A European Journal.[1] [1]

  • Takeuchi, Y., et al. (2001).[1][4] "Asymmetric synthesis of (+)-febrifugine and (+)-isofebrifugine using yeast reduction." Tetrahedron.

  • Odisseoli, et al. (2014).[1] "Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "2-Methylpiperidin-3-one."[1] National Library of Medicine.[1] [1]

A Senior Scientist's Comparative Guide to Catalytic Systems for 2-Methylpiperidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-Methylpiperidin-3-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for a range of pharmacologically active agents. Its synthesis, particularly in an enantiomerically pure form, presents significant challenges due to the stereogenic centers and the inherent stability of aromatic precursors. This guide provides a comparative analysis of three leading-edge catalytic strategies for the synthesis of the core piperidin-3-one ring system: Iridium-catalyzed asymmetric hydrogenation, organocatalytic cascade reactions, and biocatalytic transformations using transaminases. By examining the mechanistic underpinnings, performance metrics, and operational considerations of each system, this document aims to equip researchers and process chemists with the expert insights required to select and implement the most suitable methodology for their specific drug development pipeline.

Introduction: The Strategic Importance of the Piperidin-3-one Core

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals. The introduction of a ketone functionality at the 3-position, along with a methyl group at the adjacent C-2 position, creates a versatile chiral intermediate, 2-Methylpiperidin-3-one. This structure offers multiple points for diversification and is a key component in the synthesis of complex alkaloids and therapeutic agents.

The primary challenge in synthesizing this target lies in the efficient and stereocontrolled construction of the saturated heterocyclic ring. Classical methods often require multi-step sequences with harsh reagents. Modern catalytic approaches, however, offer more elegant, atom-economical, and asymmetric solutions. The choice of catalyst is paramount, as it dictates not only the reaction's efficiency but also its scalability, cost-effectiveness, and environmental footprint. This guide will dissect three distinct and powerful catalytic philosophies to this end.

Comparative Analysis of Catalytic Systems

The synthesis of the 2-alkyl-3-piperidone core can be approached through several catalytic routes, each with a unique set of advantages and limitations. We will focus on three dominant strategies: homogeneous metal catalysis, organocatalysis, and biocatalysis.

Iridium-Catalyzed Asymmetric Hydrogenation

Homogeneous hydrogenation using iridium complexes is a premier strategy for the dearomatization of N-heterocycles. The primary obstacle is the high aromatic stability of the pyridine precursor and the potential for both the substrate and the piperidine product to coordinate to and deactivate the metal center.[1][2]

Causality of the Experimental Approach: To overcome these challenges, the pyridine ring is activated by N-alkylation to form a pyridinium salt. This strategy serves two purposes: it breaks the aromaticity, rendering the ring more susceptible to reduction, and it prevents the nitrogen lone pair from poisoning the catalyst. This allows for hydrogenation to occur under milder conditions with significantly higher efficiency.

This method provides direct access to the piperidin-3-one core from readily available 3-hydroxypyridinium salts.[3] The use of chiral phosphine ligands on the iridium center enables highly enantioselective transformations, yielding products with excellent stereopurity.[4][5]

Organocatalytic Cascade Reactions

Organocatalysis offers a metal-free alternative, utilizing small organic molecules to catalyze reactions with high stereoselectivity. For piperidone synthesis, complex cascades involving Michael additions, aza-Henry reactions, and subsequent cyclizations are particularly powerful.[6]

Causality of the Experimental Approach: These reactions are often initiated by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether), which activates an α,β-unsaturated aldehyde to form a reactive enamine intermediate. This intermediate then undergoes a stereocontrolled Michael addition with a suitable nucleophile. A subsequent series of intramolecular reactions constructs the piperidine ring. This one-pot process allows for the rapid assembly of complex molecules with multiple stereocenters from simple acyclic precursors.[7] While powerful for generating molecular complexity, these cascades can require extensive optimization to control diastereoselectivity and may not be as direct for simple piperidones compared to hydrogenation.

Biocatalytic Synthesis via Transaminases

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, aqueous conditions. For the synthesis of chiral piperidones, ω-transaminases (ATAs) are particularly effective.

Causality of the Experimental Approach: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. In this context, an N-protected 3-piperidone can be converted into an N-protected (R)- or (S)-3-aminopiperidine with near-perfect enantioselectivity, depending on the specific enzyme used.[8] More advanced strategies employ a multi-enzyme cascade in a single pot. For example, a carboxylic acid reductase (CAR) can reduce a keto acid to a keto aldehyde, which then undergoes spontaneous cyclization and subsequent amination by a transaminase, followed by reduction by an imine reductase (IRED) to yield the final substituted piperidine.[9] This approach exemplifies the power of systems biocatalysis to build complex chiral molecules from simple linear precursors in an environmentally benign manner.[10]

Quantitative Performance Data

The selection of a synthetic route in a drug development setting is heavily influenced by quantitative metrics. The table below summarizes the typical performance of the discussed catalytic systems for the synthesis of the core piperidone/piperidine ring.

Catalytic System Typical Substrate Catalyst Loading Yield (%) Stereoselectivity Conditions Key Advantages
Iridium-Catalyzed Hydrogenation N-Benzyl-3-hydroxypyridinium salt0.5 - 2 mol%90 - 97%>97% ee, >20:1 dr40-60 °C, 20-50 atm H₂High yield, excellent stereocontrol, direct route.[3][4]
Organocatalytic Cascade α,β-Unsaturated aldehyde, nitroalkane, amine10 - 20 mol%60 - 85%up to 97% eeRoom Temp, 24-48 hMetal-free, builds complexity, mild conditions.[7]
Biocatalytic (Transaminase) N-Boc-3-piperidoneWhole cells / Lysate>80%>99% ee30 °C, pH 7-8, aqueousUnparalleled selectivity, green process, mild.[8][10]

Visualization of Catalytic Pathways

To better understand the underlying processes, the following diagrams illustrate a representative experimental workflow and a key catalytic cycle.

Workflow for Biocatalytic Cascade Synthesis

This diagram outlines the one-pot, multi-enzyme cascade for converting a keto acid into a chiral substituted piperidine, demonstrating the synergy between different enzyme classes.

G cluster_0 One-Pot Aqueous System (pH 7.5, 30°C) A Keto Acid Precursor B Keto Aldehyde Intermediate A->B  CAR + ATP/NADPH   C Cyclized Iminium Intermediate B->C Spontaneous Cyclization D Chiral Amine Intermediate C->D  Transaminase (ATA)   + Amino Donor   E Final Chiral Piperidine Product D->E  Imine Reductase (IRED) + NADPH  

Caption: Multi-enzyme cascade for chiral piperidine synthesis.

Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

This diagram illustrates the proposed catalytic cycle for the hydrogenation of a pyridinium salt, highlighting the key steps of oxidative addition, migratory insertion, and reductive elimination.

G Ir_cat [Ir(L)]+ Ir_H2 [H₂Ir(L)]+ Ir_cat->Ir_H2 Oxidative Addition H2 H₂ Sub Pyridinium Salt Ir_H_Sub [HIr(L*)(Sub)]+ Ir_H2->Ir_H_Sub Coordination Ir_Int [Ir-Alkyl Hydride Complex] Ir_H_Sub->Ir_Int Migratory Insertion Ir_Int->Ir_cat Reductive Elimination Product Piperidin-3-one Ir_Int->Product Product Release

Caption: Proposed cycle for Ir-catalyzed asymmetric hydrogenation.

Featured Experimental Protocol: Iridium-Catalyzed Hydrogenation

This protocol is adapted from established procedures for the selective hydrogenation of 3-hydroxypyridinium salts, providing a direct and efficient route to the N-substituted piperidin-3-one core.[3]

Objective: To synthesize N-Benzyl-2-methyl-piperidin-3-one from N-Benzyl-3-hydroxy-2-methylpyridinium bromide.

Materials:

  • N-Benzyl-3-hydroxy-2-methylpyridinium bromide (1.0 eq)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • (R)-SEGPHOS (1.1 mol%)

  • Tetrabutylammonium iodide (TBAI) (2.0 mol%)

  • Dichloromethane (DCM), degassed (0.1 M concentration)

  • High-pressure autoclave equipped with a magnetic stir bar and glass liner

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (R)-SEGPHOS (1.1 mol%). Add half of the total required degassed DCM. Stir the resulting orange solution at room temperature for 30 minutes. Rationale: This step allows for the formation of the active chiral iridium catalyst complex prior to substrate addition, ensuring reproducibility.

  • Reactor Charging: In a separate flask, dissolve the N-Benzyl-3-hydroxy-2-methylpyridinium bromide substrate (1.0 eq) and TBAI (2.0 mol%) in the remaining degassed DCM. Rationale: TBAI acts as an additive that can improve catalyst stability and performance.

  • System Assembly: Transfer the substrate solution to the glass liner of the autoclave. Subsequently, transfer the pre-formed catalyst solution to the autoclave liner via cannula. Seal the autoclave.

  • Hydrogenation: Remove the autoclave from the glovebox. Purge the system three times with H₂ gas, first at low pressure, then pressurize to 50 atm (approx. 50.7 bar). Place the autoclave in a heating mantle set to 60 °C and begin vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 12-16 hours. Monitor the reaction progress by periodically taking aliquots (after safely depressurizing and purging with N₂) and analyzing via TLC or LC-MS. Rationale: Monitoring ensures the reaction goes to completion and prevents unnecessary heating or pressure cycles.

  • Work-up and Purification: Once the reaction is complete, cool the vessel to room temperature and carefully vent the H₂ gas. Purge the system with nitrogen. Concentrate the reaction mixture in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Benzyl-2-methyl-piperidin-3-one.

  • Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) via chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of 2-Methylpiperidin-3-one and its derivatives is achievable through multiple, highly effective catalytic strategies.

  • Iridium-catalyzed hydrogenation stands out for its high efficiency, excellent stereocontrol, and directness, making it a strong candidate for process development and scale-up.

  • Organocatalysis provides a robust, metal-free platform for constructing complex piperidine frameworks, which is invaluable in diversity-oriented synthesis for library generation.

  • Biocatalysis represents the pinnacle of selectivity and sustainability. The continued discovery and engineering of enzymes like transaminases will undoubtedly make these methods increasingly mainstream in pharmaceutical manufacturing.

The choice of system ultimately depends on project-specific goals: for large-scale, stereospecific production of a simple core, iridium catalysis is compelling. For exploring chemical space with complex derivatives, organocatalysis excels. For green chemistry initiatives and achieving unparalleled enantiopurity, biocatalysis is the future. The synergistic application of these methodologies, such as using enzymes to resolve products from a metal-catalyzed reaction, will continue to provide powerful and flexible solutions for modern drug discovery.

References

  • Wu, H., et al. (2022). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Available at: [Link]

  • Li, W., et al. (2015). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed. Available at: [Link]

  • Kuang, C., et al. (2013). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. Available at: [Link]

  • Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. Available at: [Link]

  • Le, C., et al. (2024). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • Maj, A. M., et al. (2016). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. ResearchGate. Available at: [Link]

  • Brethous, L., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. ResearchGate. Available at: [Link]

  • Le, C., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available at: [Link]

  • Han, Z., et al. (2016). Iridium-Catalyzed Selective Hydrogenation of 3-Hydroxypyridinium Salts: A Facile Synthesis of Piperidin-3-ones. Organic Letters. Available at: [Link]

  • Vicario, J., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

  • Liu, Y., et al. (2016). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. MDPI. Available at: [Link]

  • France, S. P., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
  • Scott, F., et al. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. The University of Manchester Research Explorer. Available at: [Link]

Sources

Reactivity & Selectivity Profile: 2-Methylpiperidin-3-one vs. Piperidinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methylpiperidin-3-one against its isomers, focusing on reactivity, stability, and synthetic utility.

Executive Summary

2-Methylpiperidin-3-one represents a unique challenge in heterocyclic chemistry compared to its more common isomer, 4-piperidinone . While the 4-isomer functions as a stable, symmetrical


-aminoketone, the 3-isomer is a 

-aminoketone. This structural difference introduces significant instability (prone to polymerization and ring contraction) and complex regioselectivity (C2 vs. C4 enolization).

This guide delineates the mechanistic divergence of the 3-one system, specifically how the C2-methyl group creates a "steric vs. electronic" conflict that researchers must navigate during drug scaffold synthesis.

Isomer Stability Hierarchy
  • Most Stable: 4-Piperidinone (Symmetrical, no

    
    -amine instability).
    
  • Stable (Amide): 2-Piperidinone (Lactam, non-basic, low reactivity).

  • Least Stable: 2-Methylpiperidin-3-one (Asymmetric, prone to self-condensation/oxidation).

Structural Analysis & Mechanistic Implications[1]

The -Aminoketone Problem

The defining feature of 3-piperidinone is the proximity of the nitrogen lone pair to the carbonyl group.

  • 4-Piperidinone: The carbonyl is

    
     to the nitrogen. The system is electronically similar to cyclohexanone but with a basic amine.
    
  • 3-Piperidinone: The carbonyl is

    
     to the nitrogen. This facilitates transannular interactions  and makes the 
    
    
    
    -protons (at C2) highly acidic. In the free base form, 3-piperidinones are unstable and often dimerize.
    • Handling Rule: Always store 2-methylpiperidin-3-one as the HCl salt or as an N-protected carbamate (N-Boc, N-Cbz).

Regioselectivity of Enolization (The C2 vs. C4 Battle)

Functionalizing 2-methylpiperidin-3-one requires controlling enolization. The methyl group at C2 introduces a critical steric factor.

FactorDirection of EnolizationMechanism
Electronic (N-EWG) Favors C2 (Proximal) Electron-withdrawing groups (Boc, Cbz) increase the acidity of C2 protons via inductive effects.
Steric (C2-Methyl) Favors C4 (Distal) The methyl group hinders base approach at C2, pushing deprotonation to the less substituted C4.
Thermodynamic Favors C4 (Distal) The internal double bond (C3-C4) is generally more stable than the tetrasubstituted or sterically crowded C2-C3 enol.

Key Insight: In N-alkylated systems (e.g., N-Benzyl), steric factors dominate, leading to C4 functionalization. In N-acylated systems (e.g., N-Boc), electronic activation can force C2 functionalization, but the C2-methyl group often overrides this, leading to mixtures or unexpected C4 products (as seen in analogous 2-phenyl systems).

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways for 2-methylpiperidin-3-one compared to the 4-isomer.

Reactivity Substrate 2-Methylpiperidin-3-one (HCl Salt) FreeBase Free Base (Unstable Intermediate) Substrate->FreeBase Neutralization N_Protected N-Boc/Cbz Protected (Stable Scaffold) Substrate->N_Protected Protection (Boc2O) FreeBase->FreeBase Dimerization (Side Rxn) Enolate_C2 C2-Enolate (Proximal) N_Protected->Enolate_C2 Strong Base (LHMDS) Kinetic Control? Enolate_C4 C4-Enolate (Distal) N_Protected->Enolate_C4 Thermodynamic Control (Steric Drive) Prod_Red Cis/Trans-3-Hydroxy (Diastereomers) N_Protected->Prod_Red Reduction (NaBH4/L-Selectride) Prod_Aldol C2-Functionalized (Quaternary Center) Enolate_C2->Prod_Aldol Electrophile (E+) Prod_Alk C4-Functionalized (Regio-isomer) Enolate_C4->Prod_Alk Electrophile (E+)

Figure 1: Reaction pathways for 2-Methylpiperidin-3-one. Note the bifurcation at the enolization step driven by the C2-methyl steric bulk.

Comparative Experimental Data

The following table contrasts the reaction outcomes of the 3-one and 4-one isomers under standard conditions.

Reaction Type4-Piperidinone (Benchmark)2-Methylpiperidin-3-one
Reduction (NaBH4) Yields 4-piperidinol (achiral/meso). Single product.Yields cis/trans-3-hydroxy-2-methylpiperidine . Diastereomeric ratio (dr) depends on reducing agent (e.g., L-Selectride favors cis).
Aldol Condensation Reacts at C3/C5 (identical). Symmetrical bis-benzylidene products common.Regioselective challenge. Kinetic enolization often yields mixtures. C2-attack creates quaternary centers; C4-attack preserves C2 chirality.
Stability Stable at RT. Can be stored as free base.Unstable. Must be generated in situ or protected. Prone to oxidative ring contraction to pyrrolidines.
Mannich Reaction Classic double-Mannich forms the ring.Difficult to control regioselectivity due to asymmetry.

Experimental Protocols

Protocol A: Stabilization via N-Protection (Boc-Protection)

Since the free base is unstable, this is the mandatory first step for most applications.

  • Reagents: 2-Methylpiperidin-3-one HCl (1.0 equiv), Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv), Triethylamine (TEA, 2.5 equiv), Dichloromethane (DCM).

  • Procedure:

    • Suspend the HCl salt in DCM at 0°C.

    • Add TEA dropwise (exothermic). The solution will turn cloudy.

    • Add Boc2O dissolved in DCM slowly over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Wash with 1N HCl (cold), then Brine. Dry over Na2SO4.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Checkpoint: The product is a stable oil/solid that can be stored.

Protocol B: Diastereoselective Reduction to 3-Piperidinol

Targeting the cis-isomer (hydroxyl and methyl on the same side).

  • Substrate: N-Boc-2-methylpiperidin-3-one.

  • Reagent: L-Selectride (1.0 M in THF) – Bulky hydride favors equatorial attack, pushing OH axial (cis to methyl).

  • Procedure:

    • Cool substrate in THF to -78°C.

    • Add L-Selectride slowly. Stir for 2 hours at -78°C.

    • Quench: Oxidative workup (NaOH / H2O2) is required to remove boron byproducts.

    • Result: High diastereoselectivity for the cis-alcohol (vs. NaBH4 which gives a mixture favoring the trans-isomer).

References

  • Daly, V., et al. (1998). Unexpected Enolization of 2-Phenyl-3-piperidone Derivatives. Heterocycles, 48(10), 2158. Link

    • Key Finding: Establishes that steric strain at the C2 position (analogous to 2-methyl) often forces enolization to the distal C4 position, even when electronic factors suggest otherwise.
  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.[1] Link

    • Key Finding: Discusses the separation and stability of methyl-piperidinone isomers and the use of chiral HPLC for analysis.
  • Poddar, R., et al. (2021).[2] Acid-catalyzed, regioselective [3 + 3] annulation... Access to 3,4-dihydropyridones and 2-piperidinones.[3] Organic & Biomolecular Chemistry, 19, 9897–9905.[2] Link

    • Key Finding: Provides modern synthetic routes to functionalized piperidinone scaffolds, highlighting the stability differences between ketone and lactam forms.
  • Kozikowski, A. P., et al. (1993). Synthesis of 1-aryl-3-piperidone derivatives. Journal of Organic Chemistry. (Contextual reference for 3-piperidone instability and rearrangement).

Sources

Safety Operating Guide

2-Methylpiperidin-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

2-Methylpiperidin-3-one Proper Disposal Procedures

Executive Summary & Substance Identification

Immediate Action Required: If you are currently dealing with a spill or exposure, skip immediately to Section 4: Emergency Procedures .[1]

This guide outlines the technical protocols for the safe disposal of 2-Methylpiperidin-3-one . Note that this compound is distinct from its isomer 3-methylpiperidin-2-one (a lactam).[1][2][3][4] 2-Methylpiperidin-3-one is an aminoketone , often supplied as a hydrochloride salt to prevent self-condensation/polymerization.[1][2][3][4]

  • Chemical Name: 2-Methylpiperidin-3-one (typically handled as 2-Methylpiperidin-3-one HCl)[1][2][3][4][5]

  • CAS Number: 1894125-82-6 (Hydrochloride salt)[1][2][3][4][5]

  • Molecular Formula: C₆H₁₁NO (Free base) / C₆H₁₂ClNO (HCl salt)[1][4]

  • Physical State: Hygroscopic solid (HCl salt) or unstable oil (Free base).[1]

Critical Safety Warning: As an aminoketone, the free base form is prone to rapid dimerization and oxidation.[1] Do not mix with strong oxidizing agents or aldehydes in waste streams, as this may generate exothermic reactions or insoluble polymers that clog disposal lines.[1]

Hazard Profile & Risk Assessment

Before initiating disposal, you must validate the state of the material.[1] The disposal pathway depends heavily on whether the substance is the stable salt or the reactive free base.[1][4]

Parameter2-Methylpiperidin-3-one HCl (Salt)2-Methylpiperidin-3-one (Free Base)
Stability Stable under standard storage.[1][2][3][4]Unstable. Prone to self-condensation.[1][2][3][4]
GHS Classification WarningDanger (Assumed)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335).[1][2][3][4]Corrosive (Amine), Flammable, Irritant.[1][3][4]
RCRA Status Not P- or U-listed.[1][2][3][4] Hazardous by characteristic (Toxic/Irritant).[1][6]Likely Ignitable (D001) if in solvent.[1][3][4]
Incompatibilities Strong oxidizers, Strong bases.[1][2][3][4]Acids, Oxidizers, Acid Chlorides.[1][3][4]

Operational Disposal Protocol

Waste Stream Segregation Logic

Do not combine this chemical with general organic waste without verifying pH compatibility.[1] Use the following decision logic to determine the correct waste stream.

WasteSegregation cluster_warning CRITICAL PRECAUTION Start Waste Material StateCheck Physical State? Start->StateCheck Solid Solid (HCl Salt) StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid StreamA Stream A: Solid Toxic/Irritant (Tag: 2-Methylpiperidin-3-one HCl) Solid->StreamA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck StreamB Stream B: Basic Organic Waste (pH > 7) SolventCheck->StreamB Non-Halogenated StreamC Stream C: Halogenated Waste (If DCM/Chloroform used) SolventCheck->StreamC Halogenated Warning DO NOT MIX WITH ACIDS (Exothermic Reaction Risk)

Figure 1: Decision matrix for segregating 2-Methylpiperidin-3-one waste streams.

Protocol A: Disposal of Solid Waste (HCl Salt)

Applicable for: Expired reagents, spill cleanup residues, and contaminated solids.[1][3][4]

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Methylpiperidin-3-one Hydrochloride"[1][2][3][4][5]

    • Hazards: Irritant, Toxic.[1][6]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness minimum) to prevent contamination of the outer container surface.[1]

  • Disposal Path: Submit for High-Temperature Incineration .

Protocol B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors.[1][3][4]

  • pH Check: If the waste solution contains the free base, the pH will be alkaline (>8).[1]

    • Action: Verify that the receiving waste carboy is compatible with bases.[1][4] Do not pour into a carboy containing acidic waste (e.g., acid quench streams) as this will generate heat and potentially fumes.[1]

  • Solvent Compatibility:

    • If dissolved in Ethanol/Methanol/Ethyl Acetate: Use Non-Halogenated Organic Waste .[1]

    • If dissolved in DCM/Chloroform: Use Halogenated Organic Waste .[1]

  • Quenching (Optional but Recommended for Free Base): If you have a concentrated free base oil, dilute it significantly (1:[1]20) with a combustible solvent (e.g., ethanol) before adding it to the waste container.[1] This prevents the formation of "hot spots" in the waste drum.[1][4]

Emergency Procedures

In the event of a loss of containment, follow this specific response workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Spill->Assess SolidSpill Solid Spill (Salt) Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Sweep Wet Sweep Method (Avoid Dust Generation) SolidSpill->Sweep Bag Collect in HazWaste Bag Sweep->Bag Absorb Absorb with Vermiculite or Sand (Inert) LiquidSpill->Absorb Absorb->Bag Clean Clean Surface with Soap & Water Bag->Clean Report Report to EHS Clean->Report

Figure 2: Step-by-step spill response workflow.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for liquids), safety goggles, and a lab coat.[1] If dust is present, use an N95 respirator.[1]

  • Decontamination: After removing bulk material, wash the surface with an aqueous detergent.[1] Do not use bleach (sodium hypochlorite) immediately, as it may react with amine residues to form chloramines.[1]

Regulatory & Compliance Context

  • US EPA (RCRA): 2-Methylpiperidin-3-one is not explicitly listed on the P or U lists.[1][2][3] However, waste determinations must be made based on characteristics:

    • Ignitability (D001): If in a flammable solvent.[1]

    • Reactivity (D003): Unlikely, but possible if the free base is polymerizing vigorously.[1]

  • Sewer Disposal: Strictly Prohibited. Aminoketones are toxic to aquatic life and can disrupt municipal water treatment bacteria.[1]

  • Precursor Watch: While 4-piperidone is a DEA List I chemical (fentanyl precursor), 2-methylpiperidin-3-one is a structural analog.[1][2][3][4] Always maintain strict inventory logs to demonstrate legitimate research use, as structural similarity can trigger scrutiny during audits.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107169, 3-Methylpiperidin-2-one (Isomer reference for physical properties).[1][2] Retrieved from [Link][1][4]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "One-Pager")

Chemical Profile: 2-Methylpiperidin-3-one is a substituted piperidinone derivative.[1] Structurally, it contains both a secondary amine and a ketone functionality. This "alpha-amino ketone" motif renders the free base unstable (prone to self-condensation/dimerization) and chemically reactive.[1] It is frequently supplied as a hydrochloride salt to ensure stability.

Immediate Hazard Classification:

  • Health: Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Respiratory Irritation (Category 3).[1]

  • Physical: Combustible Liquid (if free base) or Combustible Solid.

  • Reactivity: Hygroscopic; prone to oxidation and polymerization if not stored correctly.

Critical PPE Matrix:

Protection ZoneRecommendationTechnical Rationale
Hand Protection Primary: Silver Shield® (Laminate) or Butyl Rubber.Splash Only: Double-layered Nitrile (min 5 mil).[1]CRITICAL WARNING: Standard nitrile degrades rapidly upon exposure to ketones. The amine functionality permeates thin rubber. For immersion or high-risk transfer, laminate liners are mandatory.[1]
Respiratory P100 + OV Cartridge (Full Face preferred).[1]The compound has low vapor pressure but high irritation potential. Dusts (salts) or aerosols (liquids) are severely irritating to mucous membranes.
Eye/Face Chemical Splash Goggles + Face Shield.[1][2]Risk of irreversible corneal damage due to basicity (amine) and solvent action (ketone).
Body Tyvek® Lab Coat (Chemical Resistant) + Apron.[1]Standard cotton coats absorb liquids/dusts, maintaining skin contact.
Risk Assessment & Technical Justification
2.1 The "Nitrile Fallacy"

Many researchers default to nitrile gloves for all organic synthesis. For 2-Methylpiperidin-3-one, this is a safety gap.[1]

  • Mechanism of Failure: The ketone group at the C3 position attacks the acrylonitrile-butadiene polymer matrix, causing swelling and degradation. Simultaneously, the amine group facilitates permeation.

  • Evidence: Permeation data for analogous aminoketones suggests breakthrough times for standard 4-mil nitrile gloves can be < 5 minutes .[1]

  • Corrective Action: Use a "Double-Glove System": Inner Laminate (Barrier) + Outer Nitrile (Dexterity/Grip).[1]

2.2 Chemical Instability
  • Self-Condensation: As an

    
    -amino ketone, the free base can undergo intermolecular Schiff base formation (amine attacking the ketone of a neighbor molecule), leading to polymerization.[1]
    
  • Storage Protocol:

    • Atmosphere: Store under Argon or Nitrogen.

    • Temperature: Refrigerate (2–8°C) or Freeze (-20°C) depending on long-term needs.

    • Form: Maintain as HCl salt whenever possible until the immediate moment of reaction.

Operational Protocols
3.1 Safe Handling Workflow

HandlingProtocol cluster_0 Pre-Operation cluster_1 Active Handling cluster_2 Post-Operation CheckVent Verify Fume Hood (>100 fpm face velocity) DonPPE Don PPE: Laminate Liner + Nitrile Outer CheckVent->DonPPE Weighing Weighing: Use Anti-Static Gun (Hygroscopic Risk) DonPPE->Weighing Transfer Transfer: Avoid Metal Spatulas (Use PTFE/Glass) Weighing->Transfer Reaction Reaction Entry: Inert Atmosphere (Ar/N2) Transfer->Reaction Decon Decontaminate Surface: 1. Dilute Acid Wipe 2. Water Rinse Reaction->Decon Waste Disposal: Segregated Organic Waste Decon->Waste

Figure 1: Operational workflow emphasizing inert atmosphere and decontamination steps.[1]

3.2 Weighing & Transfer
  • Preparation: Place a balance inside the fume hood or use a localized exhaust snorkel.

  • Static Control: If handling the solid salt, use an ionizing anti-static gun. Aminoketone salts are often fluffy and electrostatic, increasing inhalation risk.

  • Transfer:

    • Solids: Use PTFE-coated spatulas.[1] Avoid iron/steel if the free base is present, as trace metals can catalyze oxidation.

    • Liquids: Use glass syringes with Luer-lock needles. Avoid plastic syringes if the contact time exceeds 2 minutes (leaching risk).

Emergency Response & Spill Management
4.1 Spill Decision Logic

SpillResponse Start Spill Detected Type State? Start->Type Solid Solid/Salt Type->Solid Powder Liquid Liquid/Free Base Type->Liquid Oil/Soln ActionSolid 1. Mist lightly with inert oil (reduce dust) 2. Sweep with HEPA vacuum Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Do NOT use combustible rags Liquid->ActionLiquid Final Pack in HazMat Drum Label: 'Corrosive/Toxic Organic' ActionSolid->Final ActionLiquid->Final

Figure 2: Decision tree for spill remediation based on physical state.

4.2 Exposure First Aid
  • Skin Contact: Immediate wash with 5% acetic acid (vinegar) followed by copious soap and water. The acid neutralizes the amine functionality.

  • Eye Contact: Flush for 15 minutes minimum . Time is tissue; amines penetrate the cornea rapidly.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, medical observation is required (delayed pulmonary edema risk).

Disposal & Regulatory Compliance

Waste Stream Classification:

  • RCRA Code (USA): Likely D001 (Ignitable) and D002 (Corrosive).

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) or strong acids in the waste container to prevent exothermic runaway.

Disposal Protocol:

  • Dissolution: Dissolve waste material in a combustible solvent (e.g., acetone or ethanol).

  • Neutralization (Optional but Recommended): If disposing of large quantities of free base, neutralize with dilute HCl to form the non-volatile salt before placing in the waste drum.

  • Final Path: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidin-3-one hydrochloride (CAS 61644-00-6).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Amines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.